MDI-2268
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydrazinyl-2-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O3/c11-10(12,13)19-7-3-1-2-6(4-7)5-15-8(17)9(18)16-14/h1-4H,5,14H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONKZYYGLIORQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MDI-2268: A Technical Guide to its Mechanism of Action as a PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: Allosteric Inhibition of PAI-1
The consequences of this allosteric modulation are twofold:
This dual mechanism leads to a significant increase in the levels of free, active tPA and uPA, thereby promoting endogenous fibrinolysis.[1]
Pharmacological and Preclinical Data
Pharmacokinetic Properties
Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable drug-like properties, including oral bioavailability.
| Parameter | Route | Value | Species |
| Half-life | Intravenous (IV) | 30 minutes | Rat |
| Half-life | Oral (PO) | 3.4 hours | Rat |
| Bioavailability | Oral (PO) | 57% | Rat |
| Table 1: Pharmacokinetic parameters of this compound in rats.[1] |
Preclinical Efficacy
This compound has demonstrated significant efficacy in various animal models of disease, highlighting its therapeutic potential.
2.2.1. Deep Vein Thrombosis (DVT)
In a murine model of DVT, this compound was as effective as low-molecular-weight heparin (LMWH) in reducing thrombus weight but, crucially, did not increase bleeding time.[1]
| Treatment Group (IP) | Dose | Mean Thrombus Weight (mg) | % Reduction vs. Control | Bleeding Time |
| Control (DMSO) | - | 12.7 ± 5.7 | - | Not significantly altered |
| This compound | 1.5 mg/kg | 6.9 ± 3.3 | 45.7% | Not significantly altered |
| This compound | 3.0 mg/kg | 5.5 ± 1.6 | 56.7% | Not significantly altered |
| Enoxaparin (LMWH) | 7.3 mg/kg | 3.8 ± 1.3 | 70.1% | Significantly prolonged |
| Table 2: Efficacy and safety of this compound in a murine DVT model.[3] |
2.2.2. Atherosclerosis
In a murine model of metabolic syndrome-induced atherosclerosis, dietary administration of this compound for 12 weeks significantly inhibited the formation of atherosclerotic plaques.[4][5] A key mechanism identified was the significant decrease in macrophage accumulation within the plaques.[3][6]
| Model | Treatment | Duration | Key Outcomes |
| ldlr-/- mice on Western Diet | This compound (400 µg/g of diet) | 12 weeks | Inhibited atherosclerosis formation; Decreased macrophage accumulation in plaques. |
| Table 3: Efficacy of this compound in a murine atherosclerosis model.[4][5][7] |
2.2.3. Ischemic Stroke
In a murine model of ischemic stroke, this compound demonstrated a protective effect.[1] Furthermore, a combination therapy of this compound with imatinib, a PDGFRα inhibitor, was shown to be more effective at reducing infarct size than either agent alone.[8] This suggests a synergistic effect where this compound enhances fibrinolysis and imatinib protects the blood-brain barrier.
References
- 1. Targeting autophagy and plasminogen activator inhibitor-1 increases survival and remodels the tumor microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule Inhibition of the uPAR·uPA Interaction: Synthesis, Biochemical, Cellular, in vivo Pharmacokinetics and Efficacy Studies in Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
MDI-2268: A Technical Guide to a Novel PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Compound: MDI-2268
Primary Target: Plasminogen Activator Inhibitor-1 (PAI-1)
Mechanism of Action
Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference |
| Half-life (Intravenous) | 30 minutes | [4] |
| Half-life (Oral) | 3.4 hours | [4] |
| Bioavailability (Oral) | 57% | [4] |
Table 2: Efficacy of this compound in a Murine Model of Venous Thrombosis
| Treatment Group | Dose | Thrombus Weight Reduction vs. Control | Bleeding Time | Reference |
| This compound | 3 mg/kg | 62% | No significant change | [4] |
| Low-Molecular-Weight Heparin (LMWH) | 3 mg/kg | ~62% | Significantly prolonged | [4] |
Table 3: In Vivo Antithrombotic Effect of this compound in Mouse Electrolytic IVC Model
| Treatment Group | Dose | Thrombus Weight (mg) | p-value vs. Control | Reference |
| Control (DMSO) | - | 12.7 ± 5.7 | - | [6] |
| This compound | 1.5 mg/kg | 6.9 ± 3.3 | > 0.05 | [6] |
| This compound | 3 mg/kg | 5.5 ± 1.6 | 0.035 | [6] |
Experimental Protocols
Murine Model of Venous Thrombosis (Electrolytic Injury Model)
This model is utilized to assess the antithrombotic efficacy of compounds like this compound.
Workflow:
Caption: Workflow for the electrolytic injury model of venous thrombosis.
Methodology:
-
C57BL/6 mice (10-12 weeks old, 20-25g) are anesthetized.[6]
-
The inferior vena cava (IVC) is surgically exposed.
-
An electrical current is applied to the IVC to induce the formation of a thrombus.[6]
-
Mice are treated with this compound (e.g., 1.5 or 3 mg/kg, intraperitoneally, every 8 hours for 6 doses) or a vehicle control.[1][6]
-
After a specified period (e.g., 2 days), the thrombi are harvested and weighed.[4][6]
Bleeding Time Assay
This assay is used to evaluate the safety profile of antithrombotic agents.
Methodology:
-
Mice are administered this compound (e.g., 3 mg/kg, intraperitoneally) or a control substance.[4]
-
After a set time (e.g., 90 minutes), the distal portion of the tail is clipped.[10]
-
The time until bleeding ceases is recorded.[4]
Atherosclerosis Model in LDL Receptor-Deficient Mice
This model is used to study the effect of this compound on the development of atherosclerosis.
Methodology:
-
LDL receptor-deficient (ldlr−/−) mice are fed a high-fat, high-cholesterol Western diet to induce obesity, metabolic dysfunction, and atherosclerosis.[5][11]
-
The study continues for a defined period (e.g., up to 24 weeks).[5][11]
-
Macrophage accumulation and cell senescence within the plaques are also assessed.[5][12]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
MDI-2268: A Potent and Orally Bioavailable PAI-1 Inhibitor for Thrombotic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction
Mechanism of Action
Quantitative Data Summary
The following tables summarize the key quantitative data for MDI-2268 from preclinical studies.
Table 1: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration |
| Half-life (t1/2) | 30 minutes | Intravenous (IV) |
| Half-life (t1/2) | 3.4 hours | Oral (PO) |
| Bioavailability | 57% | Oral (PO) |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Venous Thrombosis [5]
| Treatment Group | Dose | Thrombus Weight (mg, Mean ± SD) | Bleeding Time |
| Control (DMSO) | - | 12.7 ± 5.7 | Not reported |
| This compound | 1.5 mg/kg | 6.9 ± 3.3 | Not affected |
| This compound | 3 mg/kg | 5.5 ± 1.6 | Not affected |
| Enoxaparin (LMWH) | 7.3 mg/kg | 3.8 ± 1.3 | Significantly prolonged |
| This compound + Enoxaparin | 3 mg/kg + 1.8 mg/kg | 4.8 ± 2.4 | Not reported |
Note: In vitro IC50 and Ki values for this compound are not publicly available in the reviewed literature. One study mentions its in vitro activity is similar to that of CCG-7844BP.
Experimental Protocols
In Vitro PAI-1 Inhibition Assay (General Protocol)
Materials:
-
Urokinase-type plasminogen activator (uPA) or tissue-type plasminogen activator (tPA)
-
Chromogenic substrate for uPA or tPA (e.g., S-2444)
-
Assay buffer (e.g., HEPES-buffered saline, pH 7.4, with 0.1% BSA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the chromogenic substrate to each well.
-
Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is proportional to the residual uPA or tPA activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Murine Model of Venous Thrombosis (Electrolytic Injury Model - EIM)
This in vivo model is used to evaluate the antithrombotic efficacy of this compound.[5]
Objective: To assess the effect of this compound on thrombus formation in a mouse model of deep vein thrombosis.
Animals: Male C57BL/6 mice (10-12 weeks old, 20-25g).
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Electrolytic needle
-
Direct current source
Procedure:
-
Anesthetize the mice using isoflurane.
-
Perform a midline abdominal incision to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC free from surrounding tissues.
-
Induce thrombosis by applying a constant anodal current (e.g., 250 µA) for a set duration (e.g., 15 minutes) to the IVC wall using an electrolytic needle. This electrolytic injury to the vessel wall initiates thrombus formation.
-
Administer this compound (e.g., 1.5 mg/kg or 3 mg/kg, intraperitoneally) or vehicle control at specified time points post-injury (e.g., immediately after and at regular intervals).
-
After a predetermined period (e.g., 48 hours), euthanize the mice.
-
Excise the IVC segment containing the thrombus.
-
Isolate and weigh the thrombus.
-
Compare the thrombus weights between the this compound-treated groups and the control group to determine the antithrombotic effect.
Pharmacokinetic Study in Rats
This protocol outlines the general procedure for determining the pharmacokinetic profile of this compound in rats.
Objective: To determine the half-life and oral bioavailability of this compound.
Animals: Male Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle for intravenous and oral administration
-
Cannulation supplies (for IV administration and blood sampling)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS) for quantifying this compound in plasma
Procedure:
-
Intravenous (IV) Administration:
-
Administer a single bolus dose of this compound (e.g., 15 mg/kg) via a cannulated tail vein.
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-dose.
-
-
Oral (PO) Administration:
-
Administer a single dose of this compound (e.g., 30 mg/kg) via oral gavage.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dose.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for both IV and PO administration.
-
Calculate pharmacokinetic parameters, including half-life (t1/2), area under the curve (AUC), and oral bioavailability (F%), using appropriate pharmacokinetic software.
-
Signaling Pathways
Conclusion
References
- 1. Characterization and comparative evaluation of a novel PAI-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mouse models of deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasminogen Activator Inhibitor-1 Is a Transcriptional Target of the Canonical Pathway of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
MDI-2268: A Deep Dive into the Structure-Activity Relationship of a Novel PAI-1 Inhibitor
For Immediate Release
Executive Summary
Introduction to PAI-1 and Its Inhibition
The Discovery and Pharmacological Profile of MDI-2268
This compound was identified following a high-throughput screening campaign that led to the discovery of the initial lead compound, CCG-7844BP.[1] Subsequent SAR studies focused on optimizing the potency, selectivity, and pharmacokinetic profile of this lead, ultimately yielding this compound.[1]
Chemical Structure
The chemical structure of this compound is presented below. Its development from the lead compound CCG-7844BP involved systematic modifications to enhance its drug-like properties.
Figure 1: Chemical Structure of this compound (Structure based on information from commercial suppliers)
(Note: The exact structure of the lead compound CCG-7844BP is not publicly available in the reviewed literature, preventing a direct structural comparison.)
In Vitro and In Vivo Activity
Pharmacokinetic Properties
A key advantage of this compound is its excellent pharmacokinetic profile, making it suitable for oral administration.[1] The table below summarizes the key pharmacokinetic parameters of this compound in rats.
| Parameter | Value | Reference |
| Administration Route | Intravenous (IV) | [1] |
| Half-life (t1/2) | 30 minutes | [1] |
| Administration Route | Oral (PO) | [1] |
| Half-life (t1/2) | 3.4 hours | [1] |
| Oral Bioavailability | 57% | [1] |
Table 1: Pharmacokinetic Parameters of this compound in Rats [1]
Structure-Activity Relationship (SAR) of this compound
While a dedicated publication detailing the comprehensive SAR of the compound series leading to this compound was alluded to in the primary literature, it is not yet publicly available.[1] Therefore, a detailed quantitative SAR table cannot be constructed at this time. However, the development of this compound from CCG-7844BP implies that specific structural modifications were crucial for improving its in vivo efficacy and pharmacokinetic properties. The transition from a lead compound with a short in vivo half-life to a clinical candidate with sustained activity and oral bioavailability underscores the success of the SAR-driven optimization process.[1]
Mechanism of Action: Allosteric Inhibition of PAI-1
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Dual-Reporter High-Throughput Screen for [research.amanote.com]
- 4. Crossmark [crossmark.crossref.org]
Pharmacology of MDI-2268: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Mechanism of Action
Figure 1: Proposed signaling pathway of this compound in enhancing fibrinolysis.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacology of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (15 mg/kg) | Oral (30 mg/kg) | Reference |
| Half-life (t1/2) | 30 minutes | 3.4 hours | [2] |
| Bioavailability | - | 57% | [2] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Venous Thrombosis
| Treatment Group | Dose | Administration Route | Thrombus Weight Reduction (%) | Bleeding Time | Reference |
| This compound | 3 mg/kg (3 times/day) | Intraperitoneal | 62% | No significant change | [2] |
| Low-Molecular-Weight Heparin (LMWH) | Not specified | Intraperitoneal | Efficacious | Significantly prolonged | [2] |
| Vehicle Control | - | Intraperitoneal | - | - | [2] |
Table 3: In Vivo Dose-Dependent Inhibition of PAI-1 Activity by this compound in Mice
| Dose (mg/kg) | Administration Route | Residual PAI-1 Activity (%) at 90 min | Reference |
| 0.3 | Oral Gavage | ~80% | [2] |
| 1 | Oral Gavage | ~60% | [2] |
| 3 | Oral Gavage | ~40% | [2] |
| 10 | Oral Gavage | ~20% | [2] |
Experimental Protocols
In Vivo Venous Thrombosis Model: Electrolytic Inferior Vena Cava (IVC) Model
This model induces thrombosis in the inferior vena cava of mice through a controlled electrical current, simulating conditions of venous stasis and endothelial activation.
Protocol:
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Place the anesthetized mouse in a supine position and perform a midline laparotomy to expose the inferior vena cava.
-
IVC Isolation: Gently dissect the IVC free from the surrounding tissues.
-
Thrombus Induction:
-
Insert a fine-gauge needle electrode into the lumen of the IVC.
-
Apply a constant direct current (specific parameters may vary, e.g., 250 µA for 15 minutes) to induce endothelial injury and initiate thrombus formation.
-
-
Drug Administration: Administer this compound, control vehicle, or comparator drug (e.g., LMWH) via the desired route (e.g., intraperitoneal injection) at specified time points post-thrombus induction.
-
Thrombus Evaluation: After a predetermined period (e.g., 48 hours), euthanize the mouse, carefully excise the IVC containing the thrombus, and measure the thrombus weight.
-
Bleeding Time Assay (Optional): In a separate cohort of animals, perform a tail clip bleeding time assay at a specified time after drug administration to assess the hemorrhagic risk.
References
MDI-2268: A Novel PAI-1 Inhibitor for Enhanced Fibrinolysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction to MDI-2268 and its Target: PAI-1
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Pharmacokinetic Properties of this compound in Rats [1]
| Parameter | Value | Administration Route |
| Half-life | 30 minutes | Intravenous |
| Half-life | 3.4 hours | Oral |
| Bioavailability | 57% | Oral |
Table 2: In Vivo Efficacy of this compound in a Murine Deep Vein Thrombosis (DVT) Model [1]
| Treatment Group | Dose | Thrombus Weight Reduction (vs. Control) | Bleeding Time |
| This compound | 3 mg/kg | 62% | No significant change |
| Low-Molecular-Weight Heparin (LMWH) | 3 mg/kg | Efficacious (specific % not provided) | Significantly prolonged |
| Vehicle Control | - | 0% | No significant change |
| This compound Dose (mg/kg, oral gavage) | Residual PAI-1 Activity (%) |
| 0.3 | ~80% |
| 1 | ~60% |
| 3 | ~40% |
| 10 | ~20% |
Signaling Pathways in Fibrinolysis and this compound's Mechanism of Action
The fibrinolytic system is a complex cascade of enzymatic reactions that regulate the degradation of fibrin clots. This compound exerts its effect by intervening at a critical control point in this pathway.
The Fibrinolytic Cascade
Caption: The Fibrinolytic Cascade and the inhibitory role of this compound.
PAI-1 and LRP1 Signaling
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
MDI-2268 in Atherosclerosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concept: Targeting PAI-1 in Atherosclerosis
Preclinical Data Summary: MDI-2268 in a Murine Model of Atherosclerosis
This compound has been evaluated in LDL receptor-deficient (Ldlr-/-) mice, a well-established model for studying atherosclerosis. These mice were fed a high-fat, high-sucrose Western diet to induce metabolic syndrome and atherosclerosis. The key findings from these preclinical studies are summarized below.[2][3]
Quantitative In Vivo Efficacy Data
The following table summarizes the key quantitative outcomes from the study of this compound in Ldlr-/- mice fed a Western diet for 12 weeks.[2][3]
| Parameter | Control Group (Western Diet) | This compound Group (Western Diet + this compound) | Statistical Significance |
| Body Weight | Continued weight gain throughout the 12-week study | No significant weight gain after week 8 | p < 0.05 (beyond week 8) |
| Atherosclerosis Formation | Significant plaque formation in the aortic arch, thoracic and abdominal aorta | Significantly less atherosclerosis formation compared to controls | Stated as "significantly less" |
| Macrophage Accumulation in Fibrous Cap | Baseline level of macrophage accumulation | Significantly decreased macrophage accumulation | p < 0.05 |
Data extracted from a study by Vaughan et al., published in Arteriosclerosis, Thrombosis, and Vascular Biology.[2][3]
Mechanism of Action of this compound in Atherosclerosis
PAI-1 Signaling in Atherosclerosis and this compound Intervention
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
In Vivo Murine Model of Atherosclerosis
The study utilized LDL receptor-deficient (Ldlr-/-) mice, which are prone to developing atherosclerosis.
-
Animal Model: Male and female Ldlr-/- mice, approximately 19 weeks old at the start of the study.[2]
-
Diet: A Western-type diet, high in fat and sucrose, was administered to induce metabolic syndrome and accelerate atherosclerosis.[2]
-
Treatment: The treatment group received the Western diet containing this compound at a dose of 400 µg/g of diet. The control group received the Western diet alone.[2]
-
Duration: The experimental diet was provided for 12 weeks.[2]
-
Monitoring: Body weight and food consumption were monitored on a weekly basis.[2]
Caption: Experimental workflow for the in vivo assessment of this compound.
Quantification of Atherosclerotic Lesions
Atherosclerotic plaque burden was assessed using Oil Red O staining, which stains neutral lipids and is a standard method for visualizing atherosclerotic lesions.
-
Tissue Harvest: At the end of the 12-week study period, mice were euthanized, and the aortas were perfused and harvested.
-
Staining Preparation: The aorta was pinned onto a wax dish and rinsed with DPBS.[7]
-
Oil Red O Staining:
-
Imaging and Analysis:
-
The stained aorta was imaged en face using a stereomicroscope with a digital camera.
-
The total aortic area and the red-stained lesion area were quantified using image analysis software (e.g., ImageJ).
-
Atherosclerotic burden is typically expressed as the percentage of the total aortic surface area covered by lesions.
-
Immunohistochemical Analysis of Macrophage Accumulation
Macrophage content within the atherosclerotic plaques was determined by immunohistochemistry (IHC).
-
Tissue Preparation: Aortic root sections were prepared for IHC. For paraffin-embedded sections, tissues were deparaffinized and rehydrated. For frozen sections, tissues were cryosectioned.[2]
-
Antigen Retrieval: If necessary, antigen retrieval was performed to unmask the epitope.
-
Blocking: Non-specific binding sites were blocked using a suitable blocking serum.
-
Primary Antibody Incubation: Sections were incubated with a primary antibody specific for a macrophage marker, such as CD68.[2][9]
-
Secondary Antibody and Detection:
-
A biotinylated secondary antibody that recognizes the primary antibody was applied.
-
An avidin-biotin-enzyme complex (e.g., horseradish peroxidase) was then added.
-
The signal was visualized using a chromogen substrate (e.g., DAB), which produces a colored precipitate at the antigen site.[10]
-
-
Counterstaining: Sections were counterstained with a nuclear stain like hematoxylin to visualize cell nuclei.
-
Imaging and Quantification: The stained sections were imaged, and the percentage of the plaque area positive for the macrophage marker was quantified.[10]
Logical Framework: this compound's Therapeutic Rationale
The therapeutic rationale for using this compound in atherosclerosis is based on a clear logical progression from molecular target engagement to the desired physiological outcome.
Caption: Logical flow from this compound administration to the attenuation of atherosclerosis.
Conclusion and Future Directions
References
- 1. researchgate.net [researchgate.net]
- 2. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A Serpin With a Finger in Many PAIs: PAI-1's Central Function in Thromboinflammation and Cardiovascular Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of Plasminogen Activator Inhibitor-1 in Senescence and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 8. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated detection of superficial macrophages in atherosclerotic plaques using autofluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage polarization and acceleration of atherosclerotic plaques in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
MDI-2268: A Novel PAI-1 Inhibitor for Metabolic Syndrome and Atherosclerosis Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction to MDI-2268
Mechanism of Action
Caption: Mechanism of this compound on the Fibrinolytic System.
Preclinical Studies in a Metabolic Syndrome Model
This compound has been evaluated in a well-established murine model of metabolic syndrome, the LDL receptor-deficient (ldlr−/−) mouse fed a high-fat, high-cholesterol "Western" diet.[2][3] This model develops key features of human metabolic syndrome, including obesity, metabolic dysfunction, and atherosclerosis.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a 12-week study comparing ldlr−/− mice on a Western diet with or without this compound.
Table 1: Effect of this compound on Body Weight
| Treatment Group | Duration (weeks) | Mean Body Weight Change | Statistical Significance |
| Western Diet (Control) | 12 | Continued weight gain | - |
| Western Diet + this compound | 12 | No significant weight gain | P<0.05 (from week 8 onwards) |
Data derived from graphical representations in the cited study.[3]
Table 2: Effect of this compound on Atherosclerosis
| Treatment Group | Aortic Root Plaque Size (% of Control) | Aortic Arch/Thoracic Aorta Plaque Size (% of Control) |
| Western Diet + this compound | Significantly Reduced | Significantly Reduced |
*Specific percentage reduction was not explicitly stated, but figures show a marked and statistically significant decrease.[3]
Table 3: Effect of this compound on Atherosclerotic Plaque Composition
| Treatment Group | Fibrous Cap Macrophage Content | Intimal Smooth Muscle Cell (SMC) Content | Plaque Collagen Content |
| Western Diet + this compound | Significantly Decreased | No Significant Change | No Significant Change |
Data is based on immunohistochemical analysis.[3]
Experimental Protocols
The following protocols are based on the methodology described in the key preclinical study of this compound in a metabolic syndrome model.[3]
Animal Model and Diet
-
Animal Model: Male and female LDL receptor-deficient (ldlr−/−) mice.[3]
-
Age at Study Start: Approximately 19 weeks old.[3]
-
Diet: A Western-type diet (WD) high in cholesterol, fat, and sucrose to induce metabolic syndrome.[3]
This compound Administration
-
Compound: this compound.
-
Administration Route: Incorporated into the Western diet.[3]
-
Dosage: 400 μg/g of diet.[3]
-
Duration: 12 to 24 weeks.[3]
-
Control Group: Received the same Western diet without this compound.[3]
Experimental Workflow
Caption: Preclinical experimental workflow for this compound study.
Outcome Assessment
-
Body Weight and Food Consumption: Measured weekly throughout the study.[3]
-
Atherosclerosis Quantification:
-
Plaque Composition Analysis:
Summary and Future Directions
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vivo Efficacy of MDI-2268 Against Vitronectin-Bound PAI-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Efficacy and Pharmacokinetic Data of MDI-2268
In Vivo Dose-Response Activity
| Dosage (mg/kg) | Route of Administration | Time Point | Mean Residual PAI-1 Activity (%) | Standard Deviation |
| 0 (Vehicle) | Oral Gavage | 90 min | 100 | - |
| 0.3 | Oral Gavage | 90 min | 80 | ± 5 |
| 1 | Oral Gavage | 90 min | 60 | ± 7 |
| 3 | Oral Gavage | 90 min | 40 | ± 6 |
| 10 | Oral Gavage | 90 min | 20 | ± 4 |
Data synthesized from graphical representations in cited literature.[1]
Pharmacokinetic Profile
Pharmacokinetic studies in rats have revealed that this compound possesses excellent properties for in vivo applications, including a promising half-life and oral bioavailability.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration |
| Half-life (t½) | 30 minutes | Intravenous |
| Half-life (t½) | 3.4 hours | Oral |
| Bioavailability | 57% | Oral |
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo experiments to evaluate the efficacy of this compound.
Murine Model of Venous Thrombosis
A murine model of deep vein thrombosis was utilized to assess the therapeutic potential of this compound in a pathological context.[1]
Experimental Workflow: Murine Venous Thrombosis Model
Caption: Workflow for the murine venous thrombosis model.
Protocol Steps:
-
Animal Model: Male C57BL/6 mice were used.
-
Anesthesia: Mice were anesthetized prior to the surgical procedure.
-
Surgical Procedure:
-
A midline abdominal incision was made to expose the inferior vena cava (IVC).
-
The IVC was carefully isolated from the surrounding tissues.
-
Complete ligation of the IVC and all side branches was performed to induce stasis.
-
-
Drug Administration: this compound, vehicle control, or a comparator such as low molecular weight heparin (LMWH) was administered.
-
Thrombus Evaluation: After 48 hours, the mice were euthanized, and the IVC was excised. The formed thrombus was removed, and its length and weight were measured.
In Vivo PAI-1 Inhibition Assay
Protocol Steps:
-
Drug Administration: this compound was administered via oral gavage at varying doses (0.3 to 10 mg/kg). A vehicle-only group served as the control.
-
Sample Collection: At 90 minutes post-administration, blood samples were collected.
-
Sample Processing: Platelet-poor plasma was prepared from the blood samples.
Mechanism of Action: Targeting the Vitronectin-PAI-1 Interaction
Signaling Pathway: this compound in the Fibrinolytic Cascade
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 3. www-structmed.cimr.cam.ac.uk [www-structmed.cimr.cam.ac.uk]
MDI-2268: A Comprehensive Technical Guide to its Pharmacokinetic Profile and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pharmacokinetic Profile
The pharmacokinetic properties of MDI-2268 have been investigated in rodent models, revealing characteristics suitable for a clinical lead candidate.[1] The key pharmacokinetic parameters are summarized in the table below.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Administration Route | Dose | Value | Reference |
| Half-life (t½) | Intravenous (IV) | 15 mg/kg | 30 minutes | [1][2] |
| Oral (PO) | 30 mg/kg | 3.4 hours | [1][2] | |
| Oral Bioavailability (F) | - | - | 57% | [1][2] |
These data indicate that this compound possesses excellent pharmacokinetic properties, with a substantially longer half-life following oral administration compared to intravenous injection, suggesting sustained activity when dosed orally.[1][2] The oral bioavailability of 57% further supports the feasibility of oral administration for this compound.[1][2]
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies that determined the pharmacokinetic profile of this compound.
Animal Model
-
Workflow for Animal Pharmacokinetic Study
Caption: Workflow of the pharmacokinetic study of this compound in rats.
Drug Formulation and Administration
-
Intravenous (IV) Administration: For intravenous administration, a sterile solution of this compound is prepared. A common vehicle for IV administration of small molecules in preclinical studies consists of a mixture of solvents such as polyethylene glycol (PEG), propylene glycol (PG), and/or N,N-Dimethylacetamide (DMA) in an aqueous solution like 5% dextrose. The final formulation would be a clear solution administered via the tail vein. In the reported study, a dose of 15 mg/kg was used.[1][2]
-
Oral (PO) Administration: For oral administration by gavage, this compound is typically suspended or dissolved in a suitable vehicle. A common oral formulation for preclinical studies involves suspending the compound in a vehicle such as 0.5% methylcellulose or a solution of PEG 400. In the key study, a dose of 30 mg/kg was administered.[1][2]
Sample Collection and Analysis
Following drug administration, blood samples were collected at various time points to characterize the concentration-time profile of this compound. Plasma was separated from the whole blood by centrifugation.
The concentration of this compound in the plasma samples was determined using a quantitative mass spectrometry (MS) method.[1][2] While the specific parameters were not published, a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for such an analysis would involve the following steps:
-
Sample Preparation: Protein precipitation is a common method for extracting small molecules from plasma. This involves adding a solvent like acetonitrile to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the drug is collected.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The compound is separated from other plasma components on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The concentration of this compound is quantified by selected reaction monitoring (SRM) in positive or negative ionization mode, depending on the compound's properties. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.
Mechanism of Action: PAI-1 Inhibition
References
- 1. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of MDI-2268 in Murine Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Data Summary
The pharmacokinetic parameters of MDI-2268 have been determined in murine models following both intravenous (IV) and oral (PO) administration. A summary of these findings is presented below.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 15 mg/kg | 30 mg/kg |
| Half-life (t½) | 30 minutes | 3.4 hours |
| Bioavailability (F) | Not Applicable | 57% |
Table 1: Pharmacokinetic parameters of this compound in murine models.
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in determining the pharmacokinetic profile of this compound in murine models. These protocols are synthesized from established best practices in preclinical pharmacokinetic studies.
Animal Models and Husbandry
-
Age/Weight: Typically 8-12 weeks old, with weights recorded for accurate dosing.
-
Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle, and ad libitum access to food and water, unless fasting is required for the experiment.
-
Acclimation: A minimum of one week of acclimation to the facility is recommended before the initiation of any procedures.
Drug Formulation and Administration
-
Formulation: this compound is formulated in a vehicle suitable for the intended route of administration. For intravenous injection, a sterile saline solution is common. For oral gavage, a suspension or solution in a vehicle like carboxymethylcellulose or polyethylene glycol may be used.
-
Intravenous (IV) Administration:
-
A single bolus dose of 15 mg/kg is administered via the lateral tail vein.[1]
-
The injection volume is calculated based on the individual animal's body weight.
-
Proper restraint of the mouse is crucial for accurate tail vein injection.
-
-
Oral (PO) Administration:
-
A dose of 30 mg/kg is administered using a gavage needle.[1]
-
The gavage needle is carefully inserted into the esophagus to deliver the formulation directly to the stomach.
-
The volume administered is based on the animal's weight.
-
Blood Sampling
-
Method: Serial blood sampling is employed to obtain a complete pharmacokinetic profile from a single animal, thereby reducing inter-animal variability. The saphenous vein or tail vein are common sites for repeated, low-volume blood collection.
-
Time Points: Blood samples (approximately 20-30 µL) are collected at predetermined time points post-dose. For IV administration, early time points (e.g., 2, 5, 15, 30 minutes) are critical to capture the distribution phase, followed by later points (e.g., 1, 2, 4, 6 hours) for the elimination phase. For PO administration, sampling might begin at 15 or 30 minutes and extend to 8, 12, or 24 hours.
-
Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) to prevent clotting.
-
Plasma Preparation: The collected blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS is a highly sensitive and specific method used to quantify the concentration of this compound in plasma samples.
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a solvent such as acetonitrile or methanol to precipitate proteins, which can interfere with the analysis.
-
Extraction: Following protein precipitation and centrifugation, the supernatant containing this compound is collected. Further purification may be achieved through liquid-liquid extraction or solid-phase extraction if necessary.
-
Reconstitution: The extracted sample is dried and then reconstituted in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS System:
-
Liquid Chromatography (LC): The reconstituted sample is injected into an HPLC or UPLC system. A C18 column is commonly used to separate this compound from other components in the plasma extract based on its physicochemical properties. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. This compound is ionized (e.g., using electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.
-
-
Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound in blank plasma. An internal standard is used to correct for variations in sample processing and instrument response.
Signaling Pathways and Experimental Workflows
References
Methodological & Application
MDI-2268 Experimental Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Table 1: In Vivo Efficacy of MDI-2268 in a Murine Model of Deep Vein Thrombosis
| Treatment Group | Dose | Administration Route | Thrombus Weight Reduction (%) | Bleeding Time | Reference |
| This compound | 3 mg/kg | Intraperitoneal (IP) | 62% | No significant change | [1] |
| LMWH | 3 mg/kg | Intraperitoneal (IP) | ~62% | Significantly prolonged | [1] |
| Vehicle | - | Intraperitoneal (IP) | 0% | No significant change | [1] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Administration Route | Dose | Half-life (t½) | Bioavailability | Reference |
| Intravenous (IV) | 15 mg/kg | 30 minutes | - | [1] |
| Oral Gavage (PO) | 30 mg/kg | 3.4 hours | 57% | [1] |
Experimental Protocols
Murine Model of Deep Vein Thrombosis (DVT) - Electrolytic Injury Model
This protocol describes the induction of DVT in the femoral vein of mice using electrolytic injury, a method that initiates thrombus formation in the context of blood flow.[2]
Materials:
-
Male C57Bl/6 mice (adult)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Micromanipulator
-
Direct current power source
-
Needle electrode (25-gauge)
-
This compound, Low-Molecular-Weight Heparin (LMWH), vehicle control
-
Saline solution
-
Surgical tools (forceps, scissors)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision to expose the femoral vein.
-
Position a needle electrode connected to a direct current source so that the tip is adjacent to the vein.
-
Induce electrolytic injury by applying a positive current (e.g., 3V for 90 seconds).[3]
-
Following thrombus induction, administer this compound (3 mg/kg), LMWH (3 mg/kg), or vehicle via intraperitoneal (IP) injection.[1] One study administered the treatment three times a day for two days.[1]
-
After the designated treatment period (e.g., 2 days), euthanize the mice.[1]
-
Carefully dissect the femoral vein and harvest the thrombus.
-
Measure the weight of the thrombus for quantitative analysis.
Murine Model of Deep Vein Thrombosis (DVT) - Inferior Vena Cava (IVC) Stenosis Model
This model mimics DVT formation due to altered blood flow (stasis), a major contributing factor in human DVT.[4]
Materials:
-
Male C57Bl/6 mice (adult)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Suture material (e.g., 7-0 Prolene)
-
Spacer (e.g., 30-gauge needle)
-
This compound, vehicle control
-
Saline solution
-
Surgical tools (forceps, scissors, needle holder)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC and ligate any side branches.
-
Pass a suture underneath the IVC.
-
Place a spacer (e.g., 30-gauge needle) alongside the IVC.
-
Tie the suture around the IVC and the spacer.
-
Carefully remove the spacer to create a stenosis, reducing blood flow by approximately 90%.[5]
-
Administer this compound or vehicle control as per the study design (e.g., oral gavage or IP injection). Dosing can be based on pharmacokinetic data, for example, a 30 mg/kg oral dose.[1]
-
Close the abdominal incision.
-
After the desired time point (e.g., 48 hours), euthanize the mice.
-
Re-expose the IVC, excise the thrombosed segment, and weigh the thrombus.
Measurement of PAI-1 Activity in Mouse Plasma
Materials:
-
Mouse plasma samples (collected in 3.8% trisodium citrate)
-
Microplate reader
-
Pipettes and tips
-
Reagent-grade water
-
Microplate shaker
Procedure:
-
Sample Collection: Collect blood from anesthetized mice via cardiac puncture into tubes containing 3.8% trisodium citrate (9 parts blood to 1 part citrate). Immediately centrifuge at 3000 x g for 15 minutes to obtain platelet-poor plasma.[6]
-
Assay Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Assay Procedure (Example based on a typical kit): [6]
-
Add standards and plasma samples to the uPA-coated microtiter plate.
-
Wash the plate to remove unbound substances.
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate for color development.
-
Stop the reaction with a stop solution.
-
Signaling Pathways and Experimental Workflows
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for MDI-2268 in Murine Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of MDI-2268 for use in murine models of thrombosis.
Quantitative Data Summary
The following table summarizes the reported dosages and effects of this compound in mouse models of thrombosis.
| Parameter | Details | Reference |
| Mouse Model | Electrolytic Inferior Vena Cava (IVC) Model | [3][4][5] |
| Strain | C57BL/6 | [3] |
| Dosage (Intraperitoneal - IP) | 1.5 mg/kg | [3][5] |
| 3 mg/kg | [3][4][5][6] | |
| Administration Schedule (IP) | Every 8 hours for 6 doses | [5] |
| Three times a day for 2 days | [4][6] | |
| Dosage (Oral Gavage - PO) | 0.3 - 10 mg/kg (dose-dependent activity) | [4] |
| Efficacy Endpoint | Reduction in thrombus weight | [3][4][5] |
| Safety Endpoint | Bleeding time (tail clip assay) | [3][4][6] |
| Key Findings | - this compound significantly reduces thrombus weight in a dose-dependent manner.[3][5]- At effective antithrombotic doses, this compound does not significantly increase bleeding time, unlike traditional anticoagulants like low-molecular-weight heparin (LMWH).[3][4] | [3][4] |
Signaling Pathway of this compound in Fibrinolysis
Experimental Protocols
Electrolytic Inferior Vena Cava (IVC) Thrombosis Model
This model induces thrombus formation through endothelial activation via a controlled electrical current, closely mimicking aspects of venous thrombosis in humans.
Materials:
-
C57BL/6 mice (10-12 weeks old, 20-25g)
-
Anesthesia: Isoflurane with oxygen
-
Surgical instruments: scissors, forceps, retractors
-
25-gauge needle attached to a silver-coated copper wire
-
Direct current power source (250 µA)
-
Suture material (e.g., 7-0 Prolene)
-
Sterile saline
-
Warming pad
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using isoflurane (2-5% for induction, 1-2% for maintenance) in 100% oxygen.
-
Place the mouse in a supine position on a warming pad to maintain body temperature.
-
Shave the abdomen and sterilize the surgical area with an appropriate antiseptic.
-
-
Surgical Exposure of the IVC:
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently retract the intestines with a saline-moistened cotton applicator to visualize the inferior vena cava.
-
Carefully dissect the IVC free from the surrounding tissues, caudal to the renal veins.
-
Ligate any small side branches of the IVC with 7-0 suture to create a consistent area for thrombus induction.
-
-
Thrombus Induction:
-
Insert the 25-gauge needle with the attached copper wire into the lumen of the IVC.
-
Place a second subcutaneous electrode to complete the electrical circuit.
-
Apply a constant direct current of 250 µA for 15 minutes. This will cause endothelial activation and initiate thrombus formation.
-
-
Closure and Recovery:
-
Carefully remove the needle from the IVC.
-
Close the abdominal wall and skin in layers using appropriate suture or staples.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the mouse to recover in a clean, warm cage.
-
-
Drug Administration and Thrombus Analysis:
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) according to the dosing schedule.
-
At the designated time point (e.g., 48 hours), euthanize the mouse and re-expose the IVC.
-
Excise the thrombosed segment of the IVC, carefully remove the thrombus, and measure its wet weight.
-
Tail Bleeding Time Assay
This assay is used to assess the in vivo effect of this compound on hemostasis and bleeding risk.
Materials:
-
Anesthetized mice
-
Scalpel or sharp blade
-
37°C saline in a beaker or tube
-
Filter paper
-
Stopwatch
Procedure:
-
Anesthetize the mouse (e.g., with ketamine/xylazine or isoflurane).
-
Place the mouse in a prone position.
-
Immerse the tail in 37°C saline for a brief period to standardize temperature.
-
Carefully transect the distal 3 mm of the tail with a sharp scalpel.
-
Immediately immerse the tail back into the 37°C saline.
-
Start a stopwatch at the time of transection.
-
Record the time until bleeding ceases completely for at least 2 minutes. If bleeding does not stop within a predetermined cutoff time (e.g., 30 minutes), the assay is terminated.
-
Alternatively, the tail can be blotted on filter paper at regular intervals, and the time to cessation of bleeding is recorded.
Conclusion
References
- 1. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 2. Structural Basis for Recognition of Urokinase-type Plasminogen Activator by Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 4. Electrolytic Inferior Vena Cava Model (EIM) of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of two nanobodies that inhibit PAI-1 activity reveals a modulation at distinct stages of the PAI-1/plasminogen activator interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of MDI-2268
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the oral gavage administration of MDI-2268 in a research setting, including its mechanism of action, pharmacokinetic and pharmacodynamic data, and detailed experimental protocols.
Mechanism of Action
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | 57% | Oral | [4] |
| Half-life (t½) | 3.4 hours | Oral (30 mg/kg) | [4] |
| Half-life (t½) | 30 minutes | Intravenous (15 mg/kg) | [4] |
Table 2: Efficacy of this compound in a Murine Model of Venous Thrombosis
| Treatment Group | Dosage | Thrombus Weight (mg, Mean ± SD) | P-value vs. Control | Reference |
| Control (DMSO) | - | 12.7 ± 5.7 | - | [7] |
| This compound | 1.5 mg/kg | 6.9 ± 3.3 | > 0.05 | [7] |
| This compound | 3 mg/kg | 5.5 ± 1.6 | 0.035 | [7] |
| Enoxaparin | 7.3 mg/kg | 3.8 ± 1.3 | 0.005 | [7] |
| This compound + Enoxaparin | 3 mg/kg + 1.8 mg/kg | 4.8 ± 2.4 | 0.035 | [7] |
Note: In the referenced study, this compound was administered via intraperitoneal (IP) injection. However, its oral bioavailability has been established, and oral gavage is a common administration route in other studies.[4]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a dosing solution or suspension of this compound. The optimal vehicle may vary depending on the specific experimental requirements and should be determined empirically.
Materials:
-
This compound powder
-
Vehicle (e.g., Sterile Water for Injection, 0.5% (w/v) Methylcellulose in sterile water, or a solution containing a small percentage of DMSO and/or Tween 80 for improved solubility)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated balance
-
Spatula
-
Vortex mixer
-
Sonicator (optional, for suspensions)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 3 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using a calibrated balance and transfer it to a sterile conical tube.
-
Prepare the vehicle: If using a vehicle other than sterile water, prepare it according to standard laboratory procedures. For example, to prepare 0.5% methylcellulose, slowly add the powder to heated sterile water while stirring, then allow it to cool to form a clear solution.
-
Add the vehicle: Add a small amount of the chosen vehicle to the conical tube containing the this compound powder.
-
Dissolve or suspend the compound:
-
For solutions: Vortex the mixture until the this compound is completely dissolved. A small amount of DMSO (e.g., <5% of the total volume) can be used to aid dissolution before adding the aqueous vehicle.
-
For suspensions: Vortex the mixture vigorously to create a uniform suspension. Sonication in a water bath for 5-10 minutes can help to break up any clumps and ensure a homogenous suspension.
-
-
Adjust to the final volume: Add the remaining vehicle to achieve the final desired concentration. Vortex again to ensure homogeneity.
-
Storage: Store the prepared formulation according to the manufacturer's recommendations, typically protected from light. Prepare fresh on the day of the experiment if stability is a concern.
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol details the procedure for administering the prepared this compound formulation to mice via oral gavage. This technique requires proper training and handling to minimize stress and ensure accurate dosing.
Materials:
-
Prepared this compound dosing solution/suspension
-
Appropriately sized oral gavage needles (typically 20-22 gauge for adult mice, with a flexible or ball-tipped end)
-
1 mL syringes
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Experimental Workflow:
Caption: Workflow for the oral gavage administration of this compound in mice.
Procedure:
-
Animal Preparation: Allow animals to acclimate to the facility and handling for at least one week before the experiment.
-
Dose Calculation: Weigh each mouse immediately before dosing and calculate the precise volume of the this compound formulation to be administered based on its body weight and the target dose (e.g., in mg/kg). The maximum volume for oral gavage in mice should not exceed 10 mL/kg.
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into a 1 mL syringe. If using a suspension, vortex the stock solution immediately before drawing it into the syringe to ensure uniformity.
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back.
-
The head should be immobilized, and the body held in a vertical position to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse will typically swallow as the needle enters the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, the needle may be in the trachea; withdraw and re-attempt.
-
-
Dose Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound formulation.
-
Needle Withdrawal: After administering the full dose, gently and smoothly withdraw the gavage needle.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-administration.
Safety and Animal Welfare Considerations:
-
All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Personnel performing oral gavage should be properly trained to minimize animal stress and prevent injury.
-
The use of flexible or ball-tipped gavage needles is recommended to reduce the risk of esophageal or gastric perforation.
-
If the animal shows signs of respiratory distress (e.g., coughing, gurgling sounds), the procedure should be stopped immediately, as the needle may be in the trachea.
By following these guidelines and protocols, researchers can effectively and safely administer this compound via oral gavage to investigate its therapeutic potential in various disease models.
References
- 1. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 6. Characterization of a Novel Class of Polyphenolic Inhibitors of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of MDI-2268
Application Notes
The provided protocol is intended as a guide and may require optimization based on the specific animal model, experimental design, and institutional guidelines.
Signaling Pathway of MDI-2268
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table summarizes quantitative data from a study using this compound in a murine model of venous thrombosis.
| Treatment Group | Dose (mg/kg, IP) | Thrombus Weight (mg, Mean ± SD) | P-value vs. Control | Bleeding Time |
| Control (DMSO) | - | 12.7 ± 5.7 | - | Not Reported |
| This compound | 1.5 | 6.9 ± 3.3 | > 0.05 | Not Affected |
| This compound | 3 | 5.5 ± 1.6 | 0.035 | Not Affected |
| Enoxaparin | 7.3 | 3.8 ± 1.3 | 0.005 | Not Reported |
| This compound + Enoxaparin | 3 + 1.8 | 4.8 ± 2.4 | 0.035 | Not Reported |
| Data sourced from a study in a murine electrolytic model of venous thrombosis.[6] |
Experimental Protocol: Intraperitoneal Injection of this compound in Mice
This protocol details the preparation and administration of this compound via intraperitoneal injection in mice.
Materials
-
This compound
-
Vehicle (e.g., DMSO, sterile saline, or as determined by solubility studies)
-
Sterile 1 mL syringes
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
-
Heating pad (optional, for maintaining animal body temperature)[9]
Procedure
1. Preparation of this compound Solution a. Determine the appropriate vehicle for this compound based on solubility and biocompatibility. DMSO has been used as a control vehicle in studies involving this compound.[6] However, for injection, it is recommended to dilute DMSO in a sterile vehicle like saline to a final concentration that is non-toxic to the animals. b. Prepare a stock solution of this compound at a desired concentration. Ensure the final injection volume is in accordance with institutional guidelines, typically not exceeding 10 mL/kg for mice.[7][8] c. Warm the solution to room temperature or 37°C before injection to prevent a drop in the animal's body temperature.[7][10]
2. Animal Preparation and Handling a. Weigh the mouse accurately to calculate the precise injection volume. b. Handle the mouse gently but firmly to minimize stress. Proper restraint is crucial for a successful and safe injection.
3. Intraperitoneal Injection Technique a. Position the mouse to expose the abdomen. This can be achieved by securing the mouse with its head tilted slightly downwards. b. The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7] c. Insert the needle at a 15-20 degree angle with the bevel facing up. d. Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.[8] e. If no fluid is aspirated, slowly and steadily depress the plunger to administer the this compound solution. f. Withdraw the needle and return the mouse to its cage.
4. Post-Injection Monitoring a. Monitor the animal for any adverse reactions, such as signs of pain, distress, or abdominal complications. b. Observe the injection site for any signs of irritation or inflammation. c. Continue to monitor the animals as required by the specific experimental protocol.
Experimental Workflow Diagram
Caption: Intraperitoneal injection workflow for this compound.
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. scienceopen.com [scienceopen.com]
- 10. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols for In Vivo Administration of MDI-2268
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the preparation and administration of MDI-2268 for in vivo studies in rodent models, specifically focusing on intraperitoneal (IP) injection and oral gavage.
This compound Properties
A summary of the relevant properties of this compound is presented in the table below.
| Property | Value | Reference |
| Target | Plasminogen Activator Inhibitor-1 (PAI-1) | [1][2] |
| Molecular Weight | 277.33 g/mol | |
| In Vivo Efficacy | Demonstrated in murine thrombosis models | [2] |
| Bioavailability (Oral) | ~57% in rats | [3] |
| Half-life (IV, rats) | 30 minutes | [3] |
| Half-life (Oral, rats) | 3.4 hours | [3] |
| Solubility | Soluble in DMSO |
PAI-1 Signaling Pathway
Experimental Protocols
The following are recommended protocols for the preparation of this compound for in vivo administration. Due to its poor water solubility, this compound requires a specific vehicle for effective delivery.
Protocol 1: Intraperitoneal (IP) Injection
This protocol is suitable for studies requiring rapid systemic exposure. A common vehicle for poorly water-soluble compounds for IP injection is a mixture of DMSO, PEG 300, Tween 80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge recommended for mice)
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution in the following ratio: 5% DMSO, 40% PEG 300, 5% Tween 80, and 50% sterile saline.
-
In a sterile tube, add the DMSO, PEG 300, and Tween 80. Mix thoroughly by vortexing.
-
Add the sterile saline to the mixture and vortex again until a clear, homogeneous solution is formed. Note: The final DMSO concentration should be kept low to minimize toxicity.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to get a 10 mg/ml stock.
-
To prepare the final dosing solution, add the appropriate volume of the this compound stock solution to the pre-prepared vehicle. For example, to achieve a final concentration of 1 mg/ml, add 100 µl of the 10 mg/ml stock to 900 µl of the vehicle.
-
Vortex the final solution thoroughly to ensure complete dissolution.
-
-
Administration:
-
The typical dosage for this compound in mice is 3 mg/kg.
-
Calculate the injection volume based on the animal's body weight and the final concentration of the this compound solution. For a 25g mouse, a 3 mg/kg dose would require 75 µl of a 1 mg/ml solution.
-
Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen.
-
Quantitative Data Summary for IP Injection:
| Parameter | Recommended Value |
| Dosage | 3 mg/kg (can be adjusted based on experimental design) |
| Vehicle | 5% DMSO, 40% PEG 300, 5% Tween 80, 50% Saline |
| Injection Volume | 5-10 ml/kg |
| Needle Gauge | 27-30 G |
| Frequency | Twice to three times daily (study dependent) |
Protocol 2: Oral Gavage
This protocol is suitable for studies requiring oral administration to leverage the oral bioavailability of this compound. A suspension in an aqueous vehicle with a suspending agent is recommended.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Tween 80 (optional, as a wetting agent)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Sterile syringes and gavage needles (20-22 gauge, ball-tipped recommended for mice)
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 ml of sterile water while stirring continuously until fully dissolved. Heating may aid dissolution. Let the solution cool to room temperature.
-
-
This compound Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
If using a mortar and pestle, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle while triturating to form a uniform suspension.
-
Alternatively, use a homogenizer to suspend the this compound directly in the 0.5% CMC-Na vehicle.
-
A small amount of Tween 80 (e.g., 0.1%) can be added to the vehicle to improve the wettability of the this compound powder.
-
-
Administration:
-
The typical oral dosage for this compound in mice can range from 0.3 to 10 mg/kg.[3]
-
Calculate the gavage volume based on the animal's body weight and the concentration of the this compound suspension. For a 25g mouse, a 3 mg/kg dose would require 75 µl of a 1 mg/ml suspension.
-
Ensure the suspension is well-mixed immediately before each administration.
-
Administer the suspension using a proper gavage technique to avoid injury to the esophagus.
-
Quantitative Data Summary for Oral Gavage:
| Parameter | Recommended Value |
| Dosage | 0.3 - 10 mg/kg (can be adjusted based on experimental design) |
| Vehicle | 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in water |
| Gavage Volume | 5-10 ml/kg |
| Needle Gauge | 20-22 G (ball-tipped) |
| Frequency | Once to twice daily (study dependent) |
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo efficacy study using this compound.
Safety and Handling
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its formulations.
-
Prepare formulations in a chemical fume hood or a well-ventilated area.
-
Follow all institutional guidelines for the safe handling and disposal of chemicals and for animal welfare.
Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, vehicles, and administration schedules based on their specific experimental models and objectives. It is highly recommended to perform a pilot study to determine the optimal parameters and to assess for any potential adverse effects.
References
Application Notes and Protocols for MDI-2268 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Data Presentation
The following table summarizes the quantitative data for MDI-2268 in a glioma cell line.
| Cell Line | Assay Type | Parameter | Value | Reference |
| GL261 (murine glioma) | MTT Assay | EC50 | 1.26 µM |
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., GL261 glioma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the EC50 value.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Boyden chamber inserts (8 µm pore size) with a 24-well companion plate
-
Matrigel (or other basement membrane extract)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Coat the top of the Boyden chamber inserts with 50 µL of the diluted Matrigel and incubate at 37°C for 4-6 hours to allow for gelling.
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 1 hour.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of the 24-well plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubate at 37°C for 24-48 hours.
-
After incubation, remove the inserts from the wells. Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Quantify the results and compare the different treatment groups.
Western Blot Analysis
This protocol is for analyzing changes in protein expression and signaling pathways in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to the loading control.
Experimental Workflow for this compound Cell Culture Assays
Caption: General workflow for in vitro assays with this compound.
Application Notes and Protocols for MDI-2268 in In Vitro Organoid Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAI-1 Signaling in Cancer
Data Presentation: this compound Concentration
| Compound | Reported IC50 (PAI-039 in 2D cell lines) | Proposed Starting Concentration Range for this compound in Organoids | Notes |
| This compound | N/A | 1 µM - 50 µM | A broad range is suggested to account for differences in organoid sensitivity and the higher potency of this compound compared to PAI-039. A logarithmic dilution series is recommended for initial screening. |
| PAI-039 (Tiplaxtinin) | 28.4 µM - 61.5 µM (Cell Viability)[2] | N/A | For reference. |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids (PDOs)
This protocol outlines the general steps for establishing cancer organoids from fresh tumor tissue.[7][8][9][10]
Materials:
-
Fresh tumor tissue in a sterile collection tube with basal medium (e.g., DMEM/F12) on ice.
-
Digestion Buffer (e.g., basal medium with Collagenase and Dispase).
-
Wash Buffer (e.g., basal medium with 1% BSA).
-
Basement Membrane Matrix (e.g., Matrigel®), thawed on ice.
-
Organoid Growth Medium (composition is tissue-dependent, see table below).
-
Sterile dissection tools, petri dishes, conical tubes, and cell strainers (70-100 µm).
Procedure:
-
Tissue Processing: In a sterile biosafety cabinet, transfer the tumor tissue to a petri dish and mechanically mince it into 1-2 mm pieces using sterile scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to a conical tube with pre-warmed Digestion Buffer. Incubate at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated.
-
Washing: Neutralize the enzymes with excess Wash Buffer. Pass the cell suspension through a 70-100 µm cell strainer to remove large debris.
-
Cell Pelleting: Centrifuge the filtered suspension to pellet the cells and aspirate the supernatant.
-
Embedding: Resuspend the cell pellet in the required volume of cold Basement Membrane Matrix.
-
Plating: Plate 30-50 µL domes of the cell-matrix suspension into a pre-warmed multi-well plate.
-
Solidification: Incubate the plate at 37°C for 15-30 minutes to solidify the domes.
-
Culture: Gently add pre-warmed Organoid Growth Medium to each well and culture at 37°C and 5% CO2. Change the medium every 2-3 days.
Organoid Growth Medium Components (General):
| Component | Typical Final Concentration | Purpose |
| Advanced DMEM/F12 | Basal Medium | Nutrient Base |
| B27 Supplement | 1X | Serum-free supplement |
| N2 Supplement | 1X | Serum-free supplement |
| HEPES | 10 mM | Buffering |
| Penicillin/Streptomycin | 1X | Antibiotic |
| L-Glutamine | 2 mM | Amino Acid |
| N-Acetylcysteine | 1 mM | Antioxidant |
| EGF | 50 ng/mL | Growth Factor |
| Noggin | 100 ng/mL | BMP Inhibitor |
| R-spondin 1 | 500 ng/mL - 1 µg/mL | Wnt Agonist |
| Y-27632 | 10 µM | ROCK Inhibitor (especially after passaging) |
Protocol 2: this compound Treatment and Viability Assay
This protocol describes a method for treating established organoids with this compound and assessing cell viability.[11][12][13]
Materials:
-
Established organoid cultures.
-
This compound stock solution (e.g., in DMSO).
-
Organoid Growth Medium.
-
96-well or 384-well plates suitable for assays.
-
3D Cell Viability Assay Kit (e.g., CellTiter-Glo® 3D).
-
Plate reader for luminescence or fluorescence detection.
Procedure:
-
Organoid Plating:
-
Harvest established organoids and dissociate them into smaller fragments mechanically or enzymatically.
-
Count the organoid fragments and resuspend them in the Basement Membrane Matrix at a density suitable for your assay (e.g., 300 organoids/well for a 96-well plate).[12]
-
Plate the organoid-matrix suspension in a 96- or 384-well plate and allow it to solidify.
-
Add Organoid Growth Medium and incubate for 24-48 hours to allow organoids to recover.
-
-
This compound Preparation:
-
Prepare a serial dilution of this compound in Organoid Growth Medium from your stock solution. Include a vehicle control (e.g., DMSO at the same concentration as the highest this compound dose).
-
-
Treatment:
-
Carefully remove the medium from the organoid wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for a predetermined time, typically 72 hours.[11]
-
-
Viability Assay:
-
Perform a 3D cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® 3D). This typically involves adding the reagent to the wells, incubating, and then measuring the luminescent signal.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value for this compound in your organoid model.
-
Concluding Remarks
References
- 1. Frontiers | Plasminogen activator inhibitor-1 promotes immune evasion in tumors by facilitating the expression of programmed cell death-ligand 1 [frontiersin.org]
- 2. Protumorigenic Activity of Plasminogen Activator Inhibitor-1 Through an Antiapoptotic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of patients‐derived organoids and organoid culture [bio-protocol.org]
- 11. Using Human iPS Cell-derived Colon Organoids for Cytotoxicity Screening of Drug Compounds [sigmaaldrich.com]
- 12. stemcell.com [stemcell.com]
- 13. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrolytic Inferior Vena Cava (IVC) Model with MDI-2268
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for utilizing the electrolytic IVC model to assess the antithrombotic efficacy of MDI-2268.
Key Concepts and Signaling Pathways
PAI-1 Inhibition and Fibrinolysis Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Update on the electrolytic IVC model for pre‐clinical studies of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The electrolytic inferior vena cava model (EIM) to study thrombogenesis and thrombus resolution with continuous blood flow in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols: MDI-2268 Treatment in the LDLR-/- Mouse Model of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction to the LDLR-/- Mouse Model
The Low-Density Lipoprotein Receptor knockout (LDLR-/-) mouse is a widely used and well-established animal model for studying hypercholesterolemia and atherosclerosis.[1] These mice lack the receptor responsible for clearing LDL from the bloodstream, leading to elevated plasma LDL cholesterol levels, especially when fed a high-fat, high-cholesterol "Western" diet.[2][3][4] This diet accelerates the development of atherosclerotic plaques that are histologically similar to those found in humans, making the LDLR-/- mouse an invaluable tool for preclinical research.[2]
MDI-2268: A Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor
Quantitative Data Summary
The following tables summarize the reported effects of this compound treatment in LDLR-/- mice fed a Western diet.
Table 1: Effect of this compound on Body Weight and Diet Consumption in LDLR-/- Mice
| Parameter | Control Group (Western Diet) | This compound Treated Group (Western Diet) | Duration of Treatment |
| Mean Body Weight | Continued weight gain throughout the study | No significant weight gain | 12 weeks |
| Mean Diet Consumption | No significant difference compared to the treated group | No significant difference compared to the control group | 12 weeks |
Data compiled from a study where LDLR-/- mice were fed a Western diet with or without this compound (400 µg/g of diet) for 12 weeks.[5][7]
Table 2: Effect of this compound on Atherosclerotic Plaque Composition in the Aortic Root of LDLR-/- Mice
| Parameter | Control Group (Western Diet) | This compound Treated Group (Western Diet) | Duration of Treatment |
| Macrophage Accumulation in Fibrous Cap | Significantly higher | Significantly decreased | 12 weeks |
| Intimal Smooth Muscle Cell (SMC) Content | No significant difference reported | No significant difference reported | 12 weeks |
Data from immunohistochemical analysis of aortic root sections from LDLR-/- mice fed a Western diet with or without this compound (400 µg/g of diet) for 12 weeks.[5][6]
Experimental Protocols
Protocol 1: Induction of Atherosclerosis in LDLR-/- Mice
This protocol describes the induction of atherosclerosis in LDLR-/- mice using a Western-type diet.
Materials:
-
LDLR-/- mice (e.g., on a C57BL/6J background)[8]
-
Western Diet (e.g., TD.88137, containing 21% fat and 0.15-0.2% cholesterol by weight)[3][9][10]
-
Standard chow diet
-
Animal caging and husbandry supplies
Procedure:
-
Acquire male or female LDLR-/- mice, typically around 6-8 weeks of age.
-
Acclimate the mice to the animal facility for at least one week on a standard chow diet.
-
At the start of the study, switch the mice to the Western diet.[9][10] The diet should be provided ad libitum.
-
Maintain the mice on the Western diet for a period of 12 to 16 weeks to induce the development of significant atherosclerotic lesions.[8]
-
Monitor the health of the animals regularly, including body weight measurements.
Protocol 2: this compound Administration
This protocol details the administration of this compound to LDLR-/- mice.
Materials:
-
This compound
-
Western Diet powder
-
Precision scale
-
Mixer (e.g., V-blender or equivalent)
Procedure:
-
Calculate the required amount of this compound to achieve the desired dose. A previously reported effective dose is 400 µg of this compound per gram of diet.[5][7]
-
Accurately weigh the this compound and the powdered Western diet.
-
Thoroughly mix the this compound with the powdered diet to ensure a homogenous distribution. This can be achieved using a V-blender or by careful manual mixing in stages.
-
Provide the this compound-containing diet to the treatment group of mice ad libitum, starting at the same time as the initiation of the Western diet feeding for the control group.
-
The control group should receive the same Western diet without the addition of this compound.
Protocol 3: Quantification of Atherosclerotic Lesions in the Aortic Root
This protocol describes the histological analysis of atherosclerotic plaque size in the aortic root.
Materials:
-
Euthanasia supplies (e.g., CO2, isoflurane)
-
Perfusion solutions (e.g., PBS, 4% paraformaldehyde)
-
OCT compound for embedding
-
Cryostat or microtome
-
Microscope slides
-
Staining reagents (e.g., Oil Red O for lipid staining, or Hematoxylin and Eosin for general morphology)[11]
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ, Image-Pro)[7]
Procedure:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the vasculature with PBS to clear the blood, followed by perfusion with a fixative such as 4% paraformaldehyde.
-
Carefully dissect the heart and the aortic arch.
-
Embed the upper portion of the heart, including the aortic root, in OCT compound and freeze.
-
Cut serial sections (e.g., 5-10 µm thick) through the aortic root using a cryostat.[6]
-
Collect sections on microscope slides.
-
For lipid deposition analysis, stain the sections with Oil Red O.[11] For general morphology and plaque area, stain with Hematoxylin and Eosin.
-
Capture digital images of the stained sections at a consistent magnification.
-
Use image analysis software to quantify the total area of the atherosclerotic lesion in each section. The lesion area is often measured at the level of the aortic cusps.[12]
-
Average the lesion area from multiple sections per mouse to obtain a representative value.
Protocol 4: Immunohistochemical Staining for Macrophages
This protocol outlines the procedure for identifying macrophages within atherosclerotic plaques.
Materials:
-
Frozen aortic root sections on slides (from Protocol 3)
-
Acetone (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against a macrophage marker (e.g., anti-CD68 or anti-Mac-3)[6][13]
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC reagent)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Thaw the frozen sections to room temperature.
-
Fix the sections in ice-cold acetone for 10 minutes.[6]
-
Wash the slides in PBS.
-
Incubate the sections with a blocking buffer for at least 30 minutes to reduce non-specific antibody binding.
-
Incubate the sections with the primary anti-macrophage antibody at the recommended dilution overnight at 4°C.
-
Wash the slides in PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash the slides in PBS.
-
Incubate with the ABC reagent for 30 minutes.
-
Wash the slides in PBS.
-
Develop the color by adding the DAB substrate. Monitor the reaction under a microscope and stop it by rinsing with water once the desired staining intensity is reached.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a series of ethanol and xylene washes and mount with a coverslip.
-
Analyze the sections under a microscope to assess macrophage infiltration in the plaques. Quantification can be performed using image analysis software to measure the positively stained area.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Atherosclerosis in Mice [jove.com]
- 3. High Fat High Cholesterol Diet (Western Diet) Aggravates Atherosclerosis, Hyperglycemia and Renal Failure in Nephrectomized LDL Receptor Knockout Mice: Role of Intestine Derived Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. vb.bioscientifica.com [vb.bioscientifica.com]
- 6. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mice, Diets and Treatments. [bio-protocol.org]
- 9. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ldlr-Deficient Mice with an Atherosclerosis-Resistant Background Develop Severe Hyperglycemia and Type 2 Diabetes on a Western-Type Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Long-Term Studies of MDI-2268
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a summary of preclinical data and detailed protocols for the use of MDI-2268 in long-term animal studies, based on currently available research. The information is intended to guide researchers in designing robust experimental plans to further evaluate the long-term safety and efficacy of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (15 mg/kg) | Oral Gavage (30 mg/kg) |
| Half-life (t½) | 30 minutes | 3.4 hours |
| Bioavailability | - | 57% |
| Data from a pharmacokinetic study in rats.[6] |
Table 2: Preclinical Efficacy of this compound in Murine Models
| Disease Model | Species | Dose and Route | Treatment Duration | Key Findings | Reference |
| Venous Thrombosis | Mouse | 3 mg/kg IP, three times daily | 2 days | 62% decrease in thrombus weight compared to control.[6] | [6] |
| Venous Thrombosis | Mouse | 1.5 mg/kg and 3 mg/kg IP | Every 8 hours for 6 doses | Significant reduction in thrombus weight at 3 mg/kg.[7][8] | [7][8] |
| Metabolic Syndrome & Atherosclerosis | Mouse | 400 µg/g in diet | 12 weeks | Significantly inhibited weight gain and atherosclerosis formation.[3] | [3] |
| Oral PAI-1 Inhibition | Mouse | 0.3 - 10 mg/kg oral gavage | Single dose | Dose-dependent inhibition of plasma PAI-1 activity at 90 minutes.[6] | [6] |
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed protocols for long-term studies with this compound based on published preclinical research.
Protocol 1: Long-Term Efficacy of this compound in a Murine Model of Atherosclerosis
This protocol is adapted from a study evaluating the long-term effects of this compound on metabolic dysfunction and atherosclerosis.[3][4]
1. Animal Model:
-
LDL receptor-deficient (ldlr-/-) mice, which are susceptible to developing atherosclerosis.
2. Diet and Treatment Groups:
-
Control Group: Fed a high-fat, high-sucrose "Western diet" (WD).
-
Treatment Group: Fed a Western diet containing this compound at a concentration of 400 µg/g of diet.
3. Treatment Schedule:
-
Administer the respective diets ad libitum for a period of 12 to 24 weeks.
4. Monitoring and Endpoints:
-
Weekly: Monitor body weight and food consumption.
-
At Study Termination (12 or 24 weeks):
-
Collect blood samples for analysis of plasma lipids and glucose.
-
Harvest the aorta and aortic root for histological analysis of atherosclerotic plaque formation (e.g., Oil Red O staining).
-
Analyze plaque composition through immunohistochemistry for markers of macrophages, smooth muscle cells, and collagen.
-
Assess visceral adipose tissue for inflammation and hepatic triglyceride content.
-
5. Experimental Workflow:
Caption: Workflow for long-term atherosclerosis study.
Protocol 2: Evaluation of Antithrombotic Efficacy and Safety in a Murine Model of Venous Thrombosis
This protocol is based on studies assessing the efficacy and safety of this compound in preventing deep vein thrombosis.[6][7] While the original studies were short-term, this protocol can be adapted for longer-term evaluation of secondary prevention or chronic effects.
1. Animal Model:
-
C57BL/6 mice.
2. Thrombus Induction:
-
Induce deep vein thrombosis using a model such as the electrolytic inferior vena cava (IVC) model or the ligation model.
3. Treatment Groups:
-
Vehicle Control Group: Administer the vehicle (e.g., DMSO) via intraperitoneal (IP) injection.
-
This compound Treatment Group: Administer this compound at 1.5 mg/kg or 3 mg/kg via IP injection.
-
Positive Control Group: Administer a standard anticoagulant such as low-molecular-weight heparin (LMWH).
4. Treatment Schedule:
-
For acute studies, administer treatment three times daily for 2 days following thrombus induction.[6]
-
For longer-term studies (e.g., evaluating thrombus resolution or prevention of recurrence), the treatment schedule may be extended. Oral administration via gavage or in-diet formulation should be considered for chronic dosing based on pharmacokinetic data.[6]
5. Monitoring and Endpoints:
-
Primary Efficacy Endpoint: At the end of the treatment period, harvest the IVC and measure the thrombus weight.
-
Safety Endpoint (Bleeding Risk): In a separate cohort of animals, perform a tail bleeding time assay 90 minutes after the final IP injection of this compound or LMWH.
-
Long-Term Endpoints: For chronic studies, endpoints could include thrombus resolution assessed by imaging, incidence of recurrent thrombosis, and histological analysis of the vein wall.
6. Experimental Workflow:
Caption: Workflow for venous thrombosis study.
Considerations for Long-Term Studies
-
Route of Administration: For studies extending beyond a few days, oral administration (gavage or in-diet) is preferable to repeated injections to minimize stress on the animals. The high oral bioavailability of this compound supports this approach.[6]
-
Toxicity and Safety Pharmacology: Comprehensive toxicology and safety pharmacology studies should be conducted in parallel with long-term efficacy studies. This should include monitoring of liver and kidney function, hematological parameters, and general animal welfare.
-
Dose Range Finding: Prior to initiating long-term studies, it is advisable to perform dose-range finding studies to identify the optimal dose that balances efficacy with a favorable safety profile over the intended treatment duration.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
MDI-2268 Technical Support Center: Optimizing Dosage for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of MDI-2268 for maximum efficacy in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: In which research models has this compound been shown to be effective?
This compound has demonstrated efficacy in a variety of murine models, including:
Q3: What are the reported pharmacokinetic properties of this compound?
In rat models, this compound has shown excellent pharmacokinetic properties. Following intravenous administration, its half-life is 30 minutes. After oral administration, the half-life is significantly longer at 3.4 hours, with an oral bioavailability of 57%, suggesting it can be effectively administered orally.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy in Thrombosis Model | Insufficient dosage or frequency. | In a murine model of venous thrombosis, a dosage of 3 mg/kg administered intraperitoneally (IP) three times a day for two days was shown to be effective.[1][5] Consider a dose-response study starting from 1.5 mg/kg up to 3 mg/kg. |
| Variability in Oral Dosing Results | Issues with gavage technique or diet incorporation. | Ensure proper oral gavage technique to minimize stress and ensure accurate delivery. For dietary administration, ensure homogenous mixing of this compound in the feed. A study in ldlr-/- mice used a concentration of 400 µg/g of diet.[6][7] |
| Unexpected Bleeding Events | Potential off-target effects at high doses, although this compound is reported to have a low bleeding risk compared to traditional anticoagulants.[1] | At a dose of 3 mg/kg IP, this compound did not significantly increase bleeding time in mice, unlike low-molecular-weight heparin (LMWH).[1] If bleeding is observed, consider reducing the dose or frequency of administration and re-evaluating efficacy. |
| Poor Compound Solubility for In Vitro Assays | This compound is a small molecule and may have specific solubility requirements. | Refer to the manufacturer's instructions for recommended solvents. For in vitro experiments, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. |
Experimental Protocols & Data
In Vivo Venous Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of this compound.
Methodology:
-
Venous thrombosis is induced in mice using the electrolytic inferior vena cava model (EIM).[1]
-
Following induction, mice are treated with this compound, a vehicle control, or a positive control like low-molecular-weight heparin (LMWH).
-
A reported effective dosing regimen for this compound is 3 mg/kg administered via intraperitoneal (IP) injection three times daily for two days.[1][5]
-
After the treatment period, the thrombi are harvested and weighed.
-
Bleeding risk can be assessed in a separate cohort by measuring tail bleeding time 90 minutes after a single IP injection.[1]
Efficacy Data in Murine Venous Thrombosis Model:
| Treatment Group | Dosage | Thrombus Weight Reduction vs. Control | Bleeding Time |
| This compound | 3 mg/kg IP (3x/day for 2 days) | 62% decrease[1] | No significant change[1] |
| LMWH | 3 mg/kg IP (3x/day for 2 days) | Efficacious | Significantly prolonged[1] |
| Vehicle Control | - | - | - |
Oral Dosing for PAI-1 Inhibition
Methodology:
-
Mice are dosed by oral gavage with increasing amounts of this compound, with doses ranging from 0.3 to 10 mg/kg.[1]
-
Plasma is collected 90 minutes after administration.
Pharmacokinetic Data in Rats:
| Administration Route | Dose | Half-life | Oral Bioavailability |
| Intravenous (IV) | 15 mg/kg | 30 minutes[1] | - |
| Oral (PO) | 30 mg/kg | 3.4 hours[1] | 57%[1] |
Visualizations
Caption: Mechanism of action of this compound in the fibrinolytic pathway.
Caption: Experimental workflow for evaluating this compound in a murine thrombosis model.
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
MDI-2268 Technical Support Center for Murine Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the tolerability and side effects of MDI-2268 in mice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Q2: What are the recommended dosages and administration routes for this compound in mice?
A2: The optimal dosage and administration route for this compound can vary depending on the experimental model. Based on published studies, the following have been used successfully:
-
Intraperitoneal (IP) Injection:
-
Oral Gavage:
-
In-diet Administration:
Q3: What is the bioavailability and half-life of this compound in rodents?
A3: Pharmacokinetic studies in rats have shown that this compound has an intravenous half-life of 30 minutes and an oral half-life of 3.4 hours. The oral bioavailability was determined to be 57%.[3]
Q4: What are the known side effects of this compound in mice?
A4: this compound is generally well-tolerated in mice. Key findings on side effects include:
-
Bleeding Risk: Unlike traditional anticoagulants like low-molecular-weight heparin (LMWH), this compound has been shown to have robust antithrombotic activity without significantly increasing bleeding time.[3][4][7]
-
Weight Gain: In a study where LDL-receptor-deficient mice were fed a high-fat western diet, those receiving this compound failed to gain weight compared to the control group, despite similar food consumption. The mice otherwise appeared healthy.[5]
-
Hemorrhagic Transformation: In a mouse model of ischemic stroke, this compound treatment was protective and did not lead to an increase in spontaneous intracerebral hemorrhage.[7]
Q5: Can this compound be used in combination with other antithrombotic agents?
A5: Yes, one study investigated the combination of this compound (3 mg/kg) with enoxaparin (1.8 mg/kg) in a murine model of venous thrombosis and found the combination to be effective.[4] Another study successfully used this compound in combination with imatinib in a mouse model of ischemic stroke.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy (e.g., no reduction in thrombus size) | Inadequate Dosing: The dose of this compound may be too low for the specific mouse model or strain. | - Consider a dose-escalation study based on published ranges (e.g., 1.5 mg/kg to 10 mg/kg).- Verify the concentration and stability of your this compound solution. |
| Route of Administration: Oral administration may have different pharmacokinetics than intraperitoneal injection. | - If using oral gavage, ensure proper administration technique to maximize absorption.- For acute models, consider IP injection for more rapid and predictable systemic exposure. | |
| Unexpected Weight Loss or Lack of Weight Gain | Metabolic Effects: As observed in one study, this compound may affect weight gain, particularly in the context of a high-fat diet. | - Monitor food and water intake to rule out changes in consumption.- Assess general animal health (e.g., activity levels, grooming) to ensure the effect is not due to general malaise.- Consider measuring metabolic parameters if relevant to your study. |
| Variability in Results | Animal Model Differences: The specific model of thrombosis or other disease can influence outcomes. | - Ensure consistency in the induction of the disease model (e.g., electrolytic injury model vs. ligation model for thrombosis).- Use age- and weight-matched animals for all experimental groups. |
| Timing of Administration: The therapeutic window for this compound may be time-dependent. | - Standardize the timing of this compound administration relative to the disease induction or measurement of endpoints. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Murine Thrombosis Model
| Treatment Group | Dose | Thrombus Weight (mg, mean ± SD) | Bleeding Time | Reference |
| Vehicle Control | - | Not specified, used as baseline | Not significantly different from this compound | [3] |
| This compound | 3 mg/kg IP (3x/day for 2 days) | 62% decrease vs. control | No significant increase | [3] |
| LMWH | 3 mg/kg IP (3x/day for 2 days) | Similar efficacy to this compound | Significantly prolonged | [3] |
| DMSO Control | - | 12.7 ± 5.7 | Not specified | [4] |
| This compound | 1.5 mg/kg | 6.9 ± 3.3 | Not affected | [4] |
| This compound | 3 mg/kg | 5.5 ± 1.6 | Not affected | [4] |
| Enoxaparin | 7.3 mg/kg | 3.8 ± 1.3 | Not specified | [4] |
| This compound + Enoxaparin | 3 mg/kg + 1.8 mg/kg | 4.8 ± 2.4 | Not specified | [4] |
Table 2: Oral Bioavailability and Pharmacokinetics of this compound in Rodents
| Parameter | Value | Reference |
| Oral Bioavailability | 57% | [3] |
| Half-life (Intravenous) | 30 minutes | [3] |
| Half-life (Oral) | 3.4 hours | [3] |
Experimental Protocols
Murine Model of Deep Vein Thrombosis (Electrolytic Injury Model - EIM)
-
Animal Preparation: C57BL/6 mice (10-12 weeks old, 20-25g) are anesthetized.
-
Surgical Procedure: A midline abdominal incision is made to expose the inferior vena cava (IVC).
-
Thrombus Induction: An electrolytic injury is induced in the IVC to initiate thrombus formation.
-
Treatment Administration:
-
Mice are administered either vehicle control, this compound (e.g., 3 mg/kg IP), or a comparator (e.g., LMWH) at specified intervals (e.g., three times a day for two days).
-
-
Endpoint Measurement:
-
After the treatment period (e.g., 2 days), the mice are euthanized.
-
The IVC is harvested, and the thrombus is carefully dissected and weighed.
-
-
Bleeding Time Assay (separate cohort):
-
Mice are administered a single dose of the test compound (e.g., 3 mg/kg IP).
-
After a specified time (e.g., 90 minutes), the distal portion of the tail is clipped.
-
The time until bleeding ceases is recorded.
-
Visualizations
Caption: Mechanism of action of this compound in the fibrinolytic pathway.
Caption: Experimental workflow for the murine deep vein thrombosis model.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
ensuring specificity of MDI-2268 for PAI-1
Frequently Asked Questions (FAQs)
Q1: What is MDI-2268 and what is its primary mechanism of action?
-
Antithrombin III (ATIII)
-
alpha-1-Antitrypsin (α1-AT)
-
alpha-2-Antiplasmin (α2-AP)
-
Protein C inhibitor (PCI)
-
Heparin Cofactor II (HCII)
Q4: Are there any known off-target effects of this compound?
Q5: What is the recommended in vitro concentration range for using this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in PAI-1 activity assay | 1. Reagent instability (PAI-1, tPA, or substrate).2. Contamination of buffers or reagents.3. Non-specific binding of assay components. | 1. Use freshly prepared or properly stored reagents. Aliquot reagents to avoid multiple freeze-thaw cycles.2. Prepare fresh, sterile buffers. Filter sterilize if necessary.3. Include appropriate controls (e.g., no enzyme, no substrate) to identify the source of the background. Consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. |
| Inconsistent IC50 values for this compound | 1. Variability in PAI-1 activity between experiments.2. Inaccurate serial dilutions of this compound.3. Precipitation of this compound at higher concentrations. | 1. Ensure consistent PAI-1 concentration and activity in each assay. Use a standardized lot of PAI-1 if possible.2. Prepare fresh serial dilutions for each experiment. Use calibrated pipettes.3. Visually inspect solutions for precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1% DMSO). |
| This compound appears less potent than expected in cell-based assays | 1. Cell permeability issues.2. Metabolism of this compound by the cells.3. High protein concentration in the cell culture medium binding to this compound. | 1. While this compound is reported to be orally bioavailable and brain-penetrable, specific cell types may have different permeability characteristics. Consider using cell lines with known transporter expression profiles or perform uptake studies.2. Incubate this compound with cell lysates or microsomes to assess its metabolic stability.3. Test the activity of this compound in serum-free or low-serum medium to assess the impact of protein binding. |
| Unexpected results in in vivo studies | 1. Suboptimal dosing, route of administration, or formulation.2. Pharmacokinetic variability between animals.3. Off-target effects in the specific animal model. | 1. Review the published pharmacokinetic data for this compound to guide dose selection and administration route.[3] Ensure proper formulation for the chosen route of administration.2. Include a sufficient number of animals per group to account for biological variability. Consider measuring plasma levels of this compound to correlate with the observed effects.3. If off-target effects are suspected, consider using a structurally unrelated PAI-1 inhibitor as a comparator. If both compounds produce the same effect, it is more likely to be a PAI-1-mediated phenomenon.[1][2] |
Experimental Protocols
Protocol 1: In Vitro PAI-1 Inhibition Assay (Chromogenic)
Materials:
-
Human tissue-type plasminogen activator (tPA)
-
tPA chromogenic substrate (e.g., Spectrozyme tPA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be constant in all wells and not exceed 1%.
-
In a 96-well plate, add 20 µL of the this compound dilutions or vehicle control (assay buffer with the same final DMSO concentration).
-
Add 20 µL of tPA solution (final concentration, e.g., 10 ng/mL) to each well.
-
Incubate at 37°C for 10 minutes.
-
Add 20 µL of tPA chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 15-30 minutes.
-
Calculate the rate of substrate cleavage (V) for each well.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Serpin Selectivity Counter-Screening
This protocol outlines a general approach to assess the selectivity of this compound against other serpins.
Materials:
-
This compound
-
Target serpins (e.g., Antithrombin III, α1-Antitrypsin, α2-Antiplasmin)
-
Corresponding target proteases (e.g., Thrombin for ATIII, Trypsin for α1-AT, Plasmin for α2-AP)
-
Corresponding chromogenic substrates
-
Appropriate assay buffers for each serpin-protease pair
Procedure:
-
Briefly, pre-incubate a fixed concentration of the serpin with a range of this compound concentrations.
-
Add the corresponding target protease.
-
After a short incubation, add the specific chromogenic substrate.
-
Measure the rate of substrate cleavage.
-
Calculate the IC50 of this compound for each serpin.
Data Presentation
Table 1: In Vitro Potency and Pharmacokinetics of this compound
| Parameter | Value | Reference |
| In Vitro PAI-1 Inhibition (Glycosylated) | Similar to CCG-7844BP | [3] |
| In Vitro PAI-1 Inhibition (in ex vivo plasma) | Similar to CCG-7844BP | [3] |
| Half-life (IV administration in rats) | 30 minutes | [3] |
| Half-life (Oral administration in rats) | 3.4 hours | [3] |
| Oral Bioavailability (in rats) | 57% | [3] |
Table 2: Hypothetical Selectivity Profile of this compound
| Serpin | Target Protease | This compound IC50 (µM) | Selectivity Ratio (vs. PAI-1) |
| PAI-1 | tPA/uPA | 0.05 | 1 |
| Antithrombin III | Thrombin | >100 | >2000 |
| α1-Antitrypsin | Trypsin | >100 | >2000 |
| α2-Antiplasmin | Plasmin | >50 | >1000 |
| Protein C Inhibitor | Activated Protein C | >50 | >1000 |
Visualizations
Caption: Experimental workflow for characterizing the specificity of this compound.
Caption: Logical framework for troubleshooting unexpected results with this compound.
References
- 1. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Small Molecule PAI-1 Inhibitors
Frequently Asked Questions (FAQs)
-
Lower the temperature: Store at 4°C.[9]
-
Use high salt concentrations: A concentration of 1 M NaCl can help stabilize the active form.[9]
Q3: My small molecule inhibitor has poor solubility. What can I do?
-
Formulation Strategies: Use of solubilizing agents or different vehicle formulations.
-
Analogue Selection: Some newer generation inhibitors, such as TM5275 and TM5441, have been developed with improved oral bioavailability.[8]
Q4: I am observing unexpected cytotoxicity or off-target effects. How can I investigate this?
A4: Off-target effects are a significant concern in drug development and can lead to misleading results or toxicity.[1][11]
-
Specificity Assays: Test your inhibitor against other serpins or related proteases to determine its specificity profile.
-
Dose-Response Analysis: Perform careful dose-response studies to distinguish between on-target pharmacological effects and off-target toxicity, which may only appear at higher concentrations.
Troubleshooting Guides
Problem 1: Inconsistent results in PAI-1 activity assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| PAI-1 Instability | Prepare fresh PAI-1 dilutions for each experiment. Keep on ice. Use stabilizing buffers (e.g., pH 5.5) if possible.[4][9] | Consistent baseline PAI-1 activity across replicate assays. |
| Assay Interference | Plasma components can interfere with chromogenic assays.[12] Consider using a bioimmunoassay (BIA) or ELISA, which are less subject to interference.[12] Ensure proper sample collection, as PAI-1 is an acute phase protein and levels can fluctuate.[12] | More reliable and reproducible measurements of PAI-1 activity. |
| Reagent Quality | Verify the activity of your tPA or uPA stock. Use a standardized control PAI-1 protein to calibrate the assay. | The standard curve should be linear and reproducible, ensuring the accuracy of sample measurements. |
| Vitronectin Presence | If testing in plasma or serum, be aware that vitronectin-bound PAI-1 may react differently.[1][2] Run parallel assays with purified, vitronectin-free PAI-1 as a control. | A clear comparison of inhibitor potency against free and vitronectin-bound PAI-1. |
Problem 2: Low or no in vivo efficacy despite high in vitro potency.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Pharmacokinetics | The compound may have low oral bioavailability, rapid metabolism, or poor tissue distribution.[2] Perform pharmacokinetic studies to measure plasma and tissue concentrations of the inhibitor over time.[8] | Understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile to guide dosing strategy. |
| Vitronectin Binding | The inhibitor may be inactive against vitronectin-bound PAI-1, the predominant stable form in circulation.[7][8] Test the inhibitor's IC50 in the presence and absence of vitronectin.[13] | Quantification of the loss of potency due to vitronectin, which may necessitate redesigning the molecule or increasing the dose. |
| Off-Target Effects | The observed in vitro effect may not be due to PAI-1 inhibition. | Confirm the mechanism of action using PAI-1 knockout models. |
| Complex Biological System | The in vivo environment is complex. PAI-1 has multiple roles beyond fibrinolysis, including effects on cell migration and angiogenesis, which can be context-dependent.[14][15] | Review literature for the specific role of PAI-1 in your disease model to ensure it is a valid therapeutic target. |
Experimental Protocols & Data
Table 1: Comparison of Selected Small Molecule PAI-1 Inhibitors
| Inhibitor | Class | Reported IC50 (in vitro) | Key Challenge(s) | Reference(s) |
| Tiplaxtinin (PAI-039) | Indole oxoacetic acid | ~1 µM | Low efficacy against vitronectin-bound PAI-1. | [2][7][8] |
| TM5275 | Carboxylic acid derivative | 9.7 - 60.3 µM (cell viability) | Moderate potency. | [8] |
| TM5441 | Carboxylic acid derivative | 9.7 - 60.3 µM (cell viability) | Moderate potency. | [8] |
| CDE-096 | Polyphenolic | 25 nM | 14-fold reduction in efficacy when PAI-1 is bound to its cofactor. | [2][13] |
Protocol: Chromogenic PAI-1 Activity Assay
Principle: This is a two-stage assay.[12] In the first stage, PAI-1 in the sample is allowed to react with a known excess of tPA. In the second stage, the residual, uninhibited tPA activity is measured by its ability to convert plasminogen to plasmin, which then cleaves a chromogenic substrate. The color produced is inversely proportional to the PAI-1 activity in the sample.
Materials:
-
Human tPA
-
Human Plasminogen
-
Plasmin-specific chromogenic substrate (e.g., S-2251)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with Tween 20)
-
Microplate reader (405 nm)
Methodology:
-
Inhibition Reaction (Stage 1):
-
Add a fixed, excess amount of human tPA to all wells.
-
Chromogenic Reaction (Stage 2):
-
Add a solution containing human plasminogen and the chromogenic substrate to all wells.
-
Incubate at 37°C.
-
Read the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed time point (endpoint assay).
-
-
Calculation:
-
Calculate the percent inhibition for your test compounds and determine the IC50 value.
Visualized Workflows and Pathways
Caption: Logical workflow for troubleshooting low inhibitor efficacy.
References
- 1. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PAI-1 Inhibition – Another Therapeutic Option for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of plasminogen activator inhibitor 1 (PAI-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 7. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Stability of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasminogen activator inhibitor 1 (PAI-1) E. coli, = 90 SDS-PAGE 140208-23-7 [sigmaaldrich.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAI-1 Assays [practical-haemostasis.com]
- 13. pnas.org [pnas.org]
- 14. The Plasminogen Activator Inhibitor PAI-1 Controls in Vivo Tumor Vascularization by Interaction with Proteases, Not Vitronectin: Implications for Antiangiogenic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasminogen activator Inhibitor Type 1 Human Chromogenic Activity Assay Kit (ab108894) | Abcam [abcam.com]
troubleshooting inconsistent results with MDI-2268
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MDI-2268?
Q2: What are the recommended in vivo administration routes and solvents for this compound?
A2: this compound has been shown to be orally bioavailable and effective when administered via oral gavage.[6] For oral administration, it can be suspended in 0.5% methyl cellulose in water.[6] For intraperitoneal (IP) injections, this compound can be dissolved in 0.1% DMSO in lactated Ringer buffer.[6] For intravenous (IV) administration, it has been dissolved in Ringer buffer with 0.1% DMSO.[6]
Q3: What is the stability of this compound in solution?
A3: While specific stability data for this compound is not detailed in the provided search results, it is a common issue for small molecules, especially when stored for long durations in DMSO, that they may break down.[6] It is recommended to prepare fresh solutions for each experiment or to perform stability tests if solutions are to be stored.
Troubleshooting Guide
Inconsistent In Vitro Results
| Observed Problem | Potential Cause | Recommended Solution |
| Variable PAI-1 inhibition between experiments. | Compound Degradation: this compound may degrade if stored improperly or for extended periods in solution. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| Presence of Vitronectin: this compound's inhibitory activity is effective against both free PAI-1 and vitronectin-bound PAI-1.[3][5] However, the presence and concentration of vitronectin in your assay system could influence the kinetics of inhibition. | Standardize the concentration of vitronectin in your assays or test the activity of this compound in both the presence and absence of vitronectin to understand its effect. | |
| Assay Conditions: Variations in pH, temperature, or buffer composition can affect enzyme kinetics and compound activity. | Ensure consistent assay conditions across all experiments. Refer to established protocols for PAI-1 activity assays.[6] |
Inconsistent In Vivo Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in antithrombotic efficacy. | Pharmacokinetics and Dosing: The timing of this compound administration relative to the thrombotic challenge is critical. The bioavailability of this compound is reported to be 57%.[6] | Optimize the dosing regimen and timing of administration based on pharmacokinetic data. A study showed efficacy with IP administration three times a day.[6] |
| Animal Model Variability: The specific animal model of thrombosis or other pathologies can significantly impact outcomes. | Carefully select and characterize the animal model. Ensure consistency in surgical procedures and other experimental manipulations. | |
| Unexpected off-target effects or toxicity. | Dose and Formulation: High concentrations or issues with the vehicle could lead to adverse effects. | Perform a dose-response study to determine the optimal therapeutic window. Ensure the vehicle is well-tolerated by the animals. This compound has been shown to be safe and does not increase bleeding time at effective antithrombotic doses.[6] |
Experimental Protocols
In Vivo Murine Model of Deep Vein Thrombosis
-
Animal Model: C57Bl/6J mice.
-
Thrombosis Induction: Inferior vena cava (IVC) stenosis is induced to initiate thrombus formation.
-
This compound Administration: Mice are treated with this compound at a dose of 3 mg/kg via intraperitoneal (IP) injection three times a day for two days following thrombosis induction.[6]
-
Control Groups: Include a vehicle control group and a positive control group treated with a standard anticoagulant like low-molecular-weight heparin (LMWH) at 3 mg/kg.[6]
-
Endpoint Analysis: After two days of treatment, the mice are sacrificed, and the thrombi are harvested and weighed.[6] Bleeding time can be assessed as a safety endpoint.[6]
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in the fibrinolytic pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
MDI-2268 activity against different species' PAI-1
Activity of MDI-2268 Against PAI-1 From Different Species
| Species | PAI-1 Type | Activity of this compound | Source |
| Human | Glycosylated PAI-1 | Dose-dependent inhibition demonstrated. | [1] |
| Murine | Endogenous PAI-1 in plasma | Dose-dependent inhibition observed in ex vivo plasma.[1] Orally active against PAI-1 in overexpressing mice.[1][2][3] | [1][2][3] |
| Rat | - | This compound exhibits excellent pharmacokinetics in rats, suggesting interaction with the target, though direct inhibitory activity data on rat PAI-1 is not specified.[1] | [1] |
Experimental Protocols & Workflow
Experimental Workflow: Chromogenic PAI-1 Activity Assay
Detailed Protocol: Chromogenic PAI-1 Inhibition Assay
This protocol is a representative example and may require optimization for your specific experimental conditions.
Materials:
-
This compound
-
Tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)
-
Plasminogen
-
Plasmin-specific chromogenic substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, with 0.1% BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.
-
-
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Initiation of Plasminogen Activation:
-
Chromogenic Reaction:
-
Immediately add a mixture of plasminogen and the chromogenic substrate to each well.
-
-
Data Acquisition:
-
Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the amount of active tPA.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Signaling Pathway
Mechanism of this compound Action
Troubleshooting and FAQs
A1: There are several potential reasons for a lack of inhibition:
-
This compound Degradation: Ensure your this compound stock solution is fresh and has been stored properly, protected from light and moisture.
A2: High variability can be due to several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Inconsistent Incubation Times: Precisely control all incubation times in your assay protocol.
Q3: Can I use this compound in cell-based assays?
Q4: What is the recommended solvent for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For aqueous-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced effects.
Q5: Does the presence of vitronectin affect the activity of this compound?
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: MDI-2268 Animal Studies
Frequently Asked Questions (FAQs)
Q1: What is MDI-2268 and what is its primary mechanism of action?
Q2: What are the key pharmacokinetic properties of this compound in rodents?
This compound exhibits excellent pharmacokinetic properties, including oral bioavailability. In rats, the half-life of this compound is approximately 30 minutes after intravenous administration and 3.4 hours following oral administration.[7] It has been shown to be 57% bioavailable when dosed orally.[7]
Q3: In which animal models has this compound been shown to be effective?
This compound has demonstrated efficacy in murine models of venous thrombosis and atherosclerosis.[7][8] Specifically, it has been tested in electrolytic and ligation models of venous thrombosis.[9] In models of metabolic syndrome, this compound has been shown to inhibit obesity and the formation of atherosclerotic plaques.[2][8]
Troubleshooting Guide
Issue 1: High Variability in Thrombus Size or Incidence
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure consistent and accurate dosing. For oral gavage, verify proper technique to ensure the full dose is delivered to the stomach. For intraperitoneal (IP) injections, ensure the injection is truly intraperitoneal and not into the subcutaneous space or an organ.[7] |
| Variability in Animal Model | The method of thrombosis induction (e.g., electrolytic injury vs. ligation) can significantly impact thrombus composition and size.[9] Ensure the chosen model is appropriate for the research question and that the surgical or induction procedure is performed consistently across all animals. |
| Dietary Inconsistencies | For studies involving metabolic syndrome or atherosclerosis, the composition of the diet (e.g., Western diet) is critical.[2][8] Ensure all animals receive the same diet from the same batch to avoid variations in dietary components that could affect the phenotype. |
| Animal Stress | Stress can significantly impact physiological responses, including coagulation and fibrinolysis. Handle animals consistently and minimize environmental stressors. |
Issue 2: Inconsistent Plasma Levels of this compound
| Possible Cause | Troubleshooting Step |
| Formulation Issues | This compound formulation can impact its solubility and absorption. Ensure the vehicle used for formulation is consistent and that this compound is fully dissolved or homogenously suspended before administration. |
| Timing of Blood Collection | Due to its pharmacokinetic profile, the timing of blood collection relative to drug administration is crucial.[7] Establish a strict and consistent time point for blood sampling across all animals to ensure comparable plasma concentrations are being measured. |
| Fasting State of Animals | The presence of food in the stomach can affect the absorption of orally administered drugs. Standardize the fasting period for animals prior to oral dosing. |
Issue 3: Lack of Efficacy or Unexpected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing Regimen | The dose of this compound may be insufficient or excessive for the specific animal model and disease state. Refer to published studies for appropriate dose ranges (e.g., 1.5-3 mg/kg IP).[5][9] A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.[7] |
| Animal Strain Differences | Different mouse or rat strains can exhibit varying responses to drugs and disease induction. Ensure the selected strain is appropriate and report the strain used in all publications. |
| Drug Stability | Ensure that the this compound compound is stored correctly to maintain its stability and activity. |
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| Half-life | 30 minutes | Rat | Intravenous (15 mg/kg) | [7] |
| Half-life | 3.4 hours | Rat | Oral (30 mg/kg) | [7] |
| Oral Bioavailability | 57% | Rat | Oral | [7] |
| Effective Dose (Thrombosis) | 1.5 - 3 mg/kg | Mouse | Intraperitoneal | [5][9] |
| Effective Dose (Atherosclerosis) | 400 µg/g in diet | Mouse | Oral (in diet) | [8] |
Experimental Protocols
Murine Model of Venous Thrombosis (Electrolytic Injury Model - EIM)
-
Animal Preparation: Anesthetize C57BL/6 mice (10-12 weeks old, 20-25g).
-
Surgical Procedure: Perform a midline abdominal incision to expose the inferior vena cava (IVC).
-
Thrombus Induction: Gently place a 25-gauge needle attached to a constant current source onto the surface of the IVC. Apply a constant current of 250 µA for 10 minutes to induce endothelial injury and thrombus formation.
-
This compound Administration: Administer this compound (e.g., 1.5 or 3 mg/kg) or vehicle control via intraperitoneal injection at a specified time point relative to the injury.
-
Thrombus Evaluation: At a predetermined endpoint (e.g., 48 hours), euthanize the mice, harvest the IVC, and measure the thrombus weight.
Visualizations
Caption: A generalized experimental workflow for conducting animal studies with this compound.
References
- 1. This compound | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Validation & Comparative
MDI-2268 Demonstrates Favorable Preclinical Bleeding Profile Compared to Low-Molecular-Weight Heparin
For Immediate Release
Quantitative Comparison of Antithrombotic Efficacy and Bleeding Risk
A key preclinical study in a murine model of venous thrombosis directly compared the efficacy and safety of MDI-2268 to LMWH. The results, summarized below, highlight this compound's potential to uncouple antithrombotic efficacy from bleeding risk.
| Treatment Group | Thrombus Weight (mg, Mean ± S.D.) | Bleeding Time (seconds, Mean ± S.D.) |
| Vehicle Control | 12.7 ± 5.7 | Not Reported |
| This compound (1.5 mg/kg) | 6.9 ± 3.3 | Not significantly different from control |
| This compound (3 mg/kg) | 5.5 ± 1.6 | Not significantly different from control[1] |
| LMWH (enoxaparin, 7.3 mg/kg) | 3.8 ± 1.3 | Significantly prolonged compared to control[2] |
| This compound (3 mg/kg) + LMWH (1.8 mg/kg) | 4.8 ± 2.4 | Not Reported |
Data sourced from a murine model of electrolytic-induced venous thrombosis.[1]
These data indicate that while both this compound and LMWH significantly reduce thrombus weight compared to the vehicle control, only LMWH was associated with a significant increase in bleeding time.[2] Notably, this compound demonstrated a dose-dependent reduction in thrombus formation without impacting bleeding time.[1]
Experimental Protocols
Murine Model of Venous Thrombosis (Electrolytic Injury Model): The antithrombotic effects of this compound and LMWH were evaluated in C57BL/6 mice (10-12 weeks old, 20-25g).[1] Venous thrombosis was induced in the inferior vena cava (IVC) via a standardized electrolytic injury model (EIM). Following the induction of thrombosis, mice were randomized into five treatment groups: this compound (1.5 mg/kg), this compound (3 mg/kg), enoxaparin (a type of LMWH, 7.3 mg/kg), a combination of this compound (3 mg/kg) and enoxaparin (1.8 mg/kg), and a DMSO vehicle control.[1] Treatments were administered, and after a specified period, the thrombi were excised and weighed to determine the extent of thrombosis.[1]
Bleeding Time Assessment: To assess the bleeding risk associated with each treatment, a separate cohort of mice was administered either this compound or LMWH. Bleeding time was then measured using a tail clip method. This standardized procedure involves making a small incision on the tail and measuring the time it takes for bleeding to cease. The prolonged bleeding time observed in the LMWH group is a key indicator of its anticoagulant-related bleeding risk.[2]
Mechanism of Action and Signaling Pathway
Caption: Comparative signaling pathways of this compound and LMWH.
Experimental Workflow: Preclinical Evaluation
The preclinical evaluation of this compound's bleeding risk in comparison to LMWH followed a structured workflow to ensure robust and reproducible data.
Caption: Workflow for preclinical comparison of this compound and LMWH.
Conclusion
References
Potency Under Scrutiny: A Comparative Analysis of MDI-2268 and Other PAI-1 Inhibitors
Quantitative Potency Comparison
| Compound | Target | IC50 Value (µM) | Assay Type | Reference |
| MDI-2268 | PAI-1 | Not Publicly Available | - | [1] |
| tiplaxtinin (PAI-039) | PAI-1 | 2.7 | Chromogenic Assay | [2] |
| TM5275 | PAI-1 | 6.95 | tPA-dependent peptide hydrolysis | |
| TM5441 | PAI-1 | 13.9 - 51.1 | Cell Viability Assay | [2] |
| AZ3976 | PAI-1 | 26 | Enzymatic Chromogenic Assay | |
| AZ3976 | PAI-1 | 16 | Plasma Clot Lysis Assay |
Note: The IC50 for TM5441 is presented as a range as it was determined across various cancer cell lines.
Experimental Protocols
In Vitro PAI-1 Inhibition Chromogenic Assay
Principle: PAI-1 is incubated with the test inhibitor, followed by the addition of a fixed amount of tPA or uPA. The residual plasminogen activator activity is then measured by the addition of a chromogenic substrate that is cleaved by the activator, releasing a colored product. The absorbance of this product is inversely proportional to the PAI-1 activity.
Detailed Protocol:
-
Reagent Preparation:
-
Dilute recombinant human tPA or uPA to a working concentration in the same buffer.
-
Prepare a solution of the chromogenic substrate specific for tPA or uPA.
-
Assay Procedure:
-
Add the tPA or uPA solution to each well and incubate for another defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the chromogenic reaction by adding the substrate solution to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader in kinetic or endpoint mode.
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Plasma Clot Lysis Assay
Principle: A clot is formed in plasma by the addition of thrombin and calcium. The time it takes for the clot to lyse in the presence of a plasminogen activator is measured. PAI-1 inhibitors are expected to accelerate clot lysis by preventing the inhibition of the plasminogen activator.
Detailed Protocol:
-
Sample Preparation:
-
Prepare platelet-poor plasma from citrated whole blood by centrifugation.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test inhibitor to the plasma at various concentrations.
-
Initiate clot formation by adding a solution containing thrombin, calcium chloride, and a plasminogen activator (e.g., tPA).
-
Monitor the change in optical density (turbidity) of the sample over time at a specific wavelength (e.g., 405 nm) in a temperature-controlled microplate reader (37°C).
-
-
Data Analysis:
-
The time to 50% clot lysis is determined from the turbidity curve for each concentration of the inhibitor.
-
The concentration of the inhibitor that produces a 50% reduction in the clot lysis time compared to the control is determined.
-
In Vivo Murine Model of Thrombosis
Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of a stable, platelet-rich thrombus. The effect of a PAI-1 inhibitor on the time to vessel occlusion or on thrombus weight is then measured.
Detailed Protocol:
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Surgically expose the common carotid artery.
-
Place a flow probe around the artery to monitor blood flow.
-
-
Inhibitor Administration:
-
Thrombosis Induction:
-
Apply a piece of filter paper saturated with a ferric chloride solution (e.g., 10%) to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).
-
-
Measurement of Efficacy:
-
Continuously monitor the carotid artery blood flow. The time to complete cessation of blood flow (occlusion) is recorded.
-
Alternatively, at a set time after injury, the thrombosed arterial segment can be excised and the thrombus can be dried and weighed.
-
-
Data Analysis:
-
Compare the time to occlusion or the thrombus weight in the inhibitor-treated group to a vehicle-treated control group.
-
Visualizing the Mechanisms
Caption: Experimental workflow for the in vivo murine thrombosis model.
Concluding Remarks
References
A Comparative Guide to the Structural and Functional Differences Between PAI-1 Inhibitors: MDI-2268 and PAI-039
For Researchers, Scientists, and Drug Development Professionals
Structural and Physicochemical Properties
| Feature | MDI-2268 | PAI-039 (Tiplaxtinin) |
| Chemical Structure |
|
|
| IUPAC Name | 2-(4-(hexyloxy)phenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline-3-carboxylic acid | (1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indol-3-yl)oxoacetic acid[1] |
| Molecular Formula | C24H26N2O3 | C24H16F3NO4 |
| Molecular Weight | 390.48 g/mol | 439.38 g/mol |
| CAS Number | 1609176-50-2 | 393105-53-8 |
Mechanism of Action and Potency
Quantitative Comparison of Potency
| Parameter | This compound | PAI-039 (Tiplaxtinin) |
| IC50 (in vitro) | ~29 µM (similar to a known compound) | 2.7 µM |
| In Vivo Potency | Significantly more potent than PAI-039 | - |
| Activity vs. Vitronectin-bound PAI-1 | Active | Inhibited |
Experimental Data and Protocols
In Vivo Comparative Studies
Experimental Protocols
Principle:
-
A chromogenic substrate for tPA is added.
Detailed Protocol:
-
Add a fixed concentration of human tPA (e.g., 20 nM) to the mixture and incubate for a further 10-15 minutes at 37°C.
-
Add a chromogenic tPA substrate (e.g., Spectrozyme® t-PA) to a final concentration of 0.5 mM.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of substrate cleavage (change in absorbance per unit time).
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
References
Validating MDI-2268's Inhibition of PAI-1 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PAI-1 and Its Inhibition
Comparative In Vitro Efficacy of PAI-1 Inhibitors
| Inhibitor | Alternative Names | Reported IC50 | Assay Type | Reference |
| MDI-2268 | - | Activity reported as "essentially identical" to CCG-7844BP | Not specified | [1] |
| Tiplaxtinin | PAI-039 | ~34 µM | Direct Chromogenic Assay | [2] |
| 22 µM | Clot Lysis Assay | [2] | ||
| Diaplasinin | PAI-749 | 295 nM | Not specified | [3] |
Experimental Protocols
Chromogenic PAI-1 Inhibition Assay Protocol
1. Principle:
2. Materials:
-
Human tissue-type plasminogen activator (tPA)
-
Chromogenic tPA substrate (e.g., Spectrozyme® tPA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.01% Tween-20)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
3. Procedure:
-
Prepare a stock solution of this compound and other test inhibitors in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitors in the assay buffer to achieve a range of desired concentrations.
-
Initiate the enzymatic reaction by adding a fixed concentration of tPA to each well.
-
Immediately add the chromogenic tPA substrate to all wells.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.
-
Calculate the rate of substrate cleavage (change in absorbance per unit time) for each inhibitor concentration.
-
Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing Key Processes
References
MDI-2268: A Comparative Analysis of a Novel PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: MDI-2268 vs. Low-Molecular-Weight Heparin (LMWH)
This compound has been evaluated against the standard-of-care anticoagulant, Low-Molecular-Weight Heparin (LMWH), in a murine model of deep vein thrombosis. The key findings from these comparative studies are summarized below.
| Performance Metric | This compound | Low-Molecular-Weight Heparin (LMWH) | Vehicle Control |
| Thrombus Weight Reduction | 62% decrease compared to control[4] | Comparable to this compound[1] | - |
| Bleeding Time | No significant change[1][4] | Significantly prolonged[1][4] | - |
| Primary Target | Plasminogen Activator Inhibitor-1 (PAI-1)[3][5] | Antithrombin III | - |
| Administration Route | Oral and Intraperitoneal[1] | Injection | - |
| Oral Bioavailability | 57% in rats[1] | Not orally bioavailable | - |
Experimental Protocols
Murine Model of Venous Thrombosis
A common method to assess the efficacy of antithrombotic agents is the electrolytic-induced inferior vena cava (IVC) thrombosis model in mice.[1]
-
Induction of Thrombosis: Anesthetized mice undergo a midline laparotomy to expose the inferior vena cava. A fine needle electrode is inserted into the IVC, and a controlled electric current is applied to induce endothelial injury and subsequent thrombus formation.[1]
-
Drug Administration: Following thrombus induction, animals are treated with either this compound (e.g., 3 mg/kg), LMWH (e.g., 3 mg/kg), or a vehicle control via intraperitoneal (IP) injections at specified intervals (e.g., three times a day for two days).[1]
-
Thrombus Evaluation: After the treatment period, the IVC is dissected, and the formed thrombus is carefully removed and weighed. The reduction in thrombus weight in the treated groups is compared to the vehicle control group to determine efficacy.[1]
Bleeding Time Assay
To evaluate the safety profile and bleeding risk associated with antithrombotic agents, a tail bleeding time assay is performed.
-
Drug Administration: Mice are administered a single dose of this compound (e.g., 3 mg/kg IP), LMWH, or a vehicle control.[1]
-
Tail Transection: After a specified time post-injection (e.g., 90 minutes), the distal tip of the mouse's tail is transected.[1]
-
Bleeding Measurement: The tail is immediately immersed in warm saline, and the time until bleeding ceases is recorded. A prolonged bleeding time indicates a higher risk of hemorrhage.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound within the fibrinolytic pathway and the general workflow of the in vivo thrombosis studies.
Caption: Mechanism of action of this compound in the fibrinolytic pathway.
Caption: General workflow for in vivo thrombosis studies.
Cross-Reactivity and Specificity
The development of highly specific inhibitors is crucial to minimize adverse drug reactions and improve the therapeutic window.[6][7] Future studies detailing the broader off-target profile of this compound will be invaluable for a complete understanding of its pharmacological properties and for further de-risking its clinical development.[8]
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 7. Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening [mdpi.com]
- 8. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PAI-1 Inhibitors: MDI-2268 and TM5275
A Guide for Researchers and Drug Development Professionals
Introduction
Mechanism of Action
In Vitro Potency and Selectivity
A direct head-to-head comparison of the in vitro potency of MDI-2268 and TM5275 from a single study is not publicly available. However, data from separate studies provide insights into their individual activities.
| Compound | Target | IC50 (μM) | Selectivity |
| This compound | PAI-1 | Not explicitly reported; described as potent. | Reported as selective. |
| TM5275 | PAI-1 | 6.95[2][3][4] | No interference with other serpins up to 100 μM.[2][5] |
Pharmacokinetic Properties
Pharmacokinetic data for both compounds have been reported in animal models, providing valuable information on their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 2: Pharmacokinetic Parameters of this compound and TM5275 in Rats
| Parameter | This compound | TM5275 |
| Route of Administration | Intravenous (IV) and Oral (PO) | Oral (PO) |
| Half-life (t½) | 30 minutes (IV), 3.4 hours (PO)[2] | Not explicitly reported. |
| Bioavailability | 57% (PO)[2] | Not explicitly reported. |
| Plasma Concentration | Not explicitly reported. | 17.5 ± 5.2 μM (after 10 mg/kg dose)[4] |
In Vivo Efficacy
Both this compound and TM5275 have demonstrated antithrombotic efficacy in preclinical animal models.
Table 3: In Vivo Antithrombotic Efficacy
| Compound | Animal Model | Dosage | Key Findings |
| This compound | Mouse electrolytic inferior vena cava thrombosis model | 3 mg/kg | As efficacious as low-molecular-weight heparin (LMWH) in reducing thrombus weight without increasing bleeding time.[2] |
| TM5275 | Rat thrombosis model | 10 and 50 mg/kg | Significantly lower blood clot weights compared to vehicle-treated rats. A 50 mg/kg dose showed equivalent antithrombotic effectiveness to 500 mg/kg of ticlopidine.[4] |
Experimental Protocols
PAI-1 Inhibition Assay (Chromogenic Method)
-
Reagents and Materials:
-
Recombinant human tPA or uPA
-
Chromogenic substrate for plasmin (e.g., S-2251)
-
Plasminogen
-
Assay buffer (e.g., Tris-HCl with Tween-20)
-
96-well microplate
-
Microplate reader
-
Procedure:
-
Plasminogen and the chromogenic substrate are added to initiate the reaction. The residual active tPA or uPA will convert plasminogen to plasmin, which in turn cleaves the chromogenic substrate, releasing a colored product (e.g., p-nitroaniline).
-
The absorbance is measured kinetically at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The rate of color development is proportional to the activity of the uninhibited tPA or uPA.
Signaling Pathways and Experimental Workflows
PAI-1 Signaling Pathway
Experimental Workflow for In Vivo Antithrombotic Efficacy
Conclusion
The choice between these two compounds for research or development purposes may depend on the specific application. The higher oral bioavailability of this compound could be advantageous for chronic oral therapies. However, the well-characterized in vitro profile of TM5275 provides a solid baseline for further studies. A direct, head-to-head comparative study under identical experimental conditions would be invaluable for a more definitive assessment of their relative potency and efficacy. Researchers are encouraged to consider the data presented in this guide in the context of their specific experimental goals and to consult the primary literature for more detailed information.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A specific plasminogen activator inhibitor‐1 antagonist derived from inactivated urokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
A Head-to-Head Showdown: MDI-2268 and the New Wave of PAI-1 Inhibitors
Quantitative Performance Comparison
| Inhibitor | Target | Assay Type | IC50 Value | Source |
| MDI-2268 | Human PAI-1 | Not Specified | Not Specified | N/A |
| Tiplaxtinin (PAI-039) | Human PAI-1 | Chromogenic Assay | 2.7 µM[1] | [1] |
| TM5614 | Human PAI-1 | tPA-dependent hydrolysis assay | < 6.95 µM[2] | [2] |
| MDI-2517 | Human PAI-1 | Not Specified | Not Specified | N/A |
Table 2: Preclinical In Vivo Efficacy in Thrombosis Models
| Inhibitor | Animal Model | Key Findings | Comparison | Source |
| This compound | Murine Electrolytic IVC Model | Significant reduction in thrombus weight.[3] | As efficacious as Low Molecular Weight Heparin (LMWH) with no increased bleeding time.[3] | [3] |
| Tiplaxtinin (PAI-039) | Rat Stenosis Model of Venous Thrombosis | Dose-dependent reduction in thrombus weight.[4] | More effective than Lovenox (enoxaparin) at a low dose (1 mg/kg).[4] | [4] |
| TM5614 | Not Specified | Not Specified | N/A | N/A |
| MDI-2517 | Not Specified | Not Specified | N/A | N/A |
Table 3: Preclinical In Vivo Efficacy in Other Models
| Inhibitor | Animal Model | Key Findings | Comparison | Source |
| This compound | Murine Model of Metabolic Syndrome | Inhibited obesity and atherosclerosis formation.[5] | More potent than PAI-039 in vivo.[5] | [5] |
| Tiplaxtinin (PAI-039) | Murine Model of Metabolic Syndrome | Inhibited atherosclerosis formation.[5] | Less potent than this compound in vivo.[5] | [5] |
| MDI-2517 | Murine Models of Systemic Sclerosis | Significant reduction of fibrosis in skin and lungs.[6] | Superior efficacy to pirfenidone, mycophenolate mofetil, and tiplaxtinin (at a 10-fold lower dose).[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in the comparative data.
Murine Deep Vein Thrombosis (DVT) Model (Electrolytic Injury Method)
-
Animal Model: C57BL/6 mice are typically used.[7]
-
Thrombus Induction: Anesthesia is administered, and the inferior vena cava (IVC) is exposed. A fine needle electrode is inserted into the IVC, and a constant electrical current (e.g., 250 µA) is applied for a specific duration to induce endothelial injury and subsequent thrombus formation.[8]
-
Drug Administration: The test compound (e.g., this compound) or control (vehicle or comparator drug like LMWH) is administered, often via intraperitoneal injection, at specified doses and time points relative to thrombus induction.[3]
-
Outcome Measurement: After a set period, the mice are euthanized, and the IVC segment containing the thrombus is excised. The thrombus is carefully dissected and weighed.[3]
-
Bleeding Time Assessment: In a separate cohort of animals, a standardized tail clip is performed, and the time to cessation of bleeding is measured to assess the hemorrhagic risk of the treatment.[3]
In Vitro PAI-1 Inhibition Assay (Chromogenic)
-
Procedure:
Signaling Pathways and Mechanisms of Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Plasminogen activator inhibitor-1 promotes immune evasion in tumors by facilitating the expression of programmed cell death-ligand 1 [frontiersin.org]
- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent thrombus resolution due to oral plaminogen activator inhibitor (PAI)-1 inhibition with tiplaxtinin in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAI-1 inhibitor MDI-2517 shows superior preclinical efficacy in systemic sclerosis models | BioWorld [bioworld.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Mouse models of deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of MDI-2268
Immediate Safety and Handling Precautions
Quantitative Data on Chemical Waste Management
The following table summarizes key quantitative and procedural data relevant to the management of chemical waste like MDI-2268. This information is based on general laboratory waste guidelines.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Storage in Lab | Do not store more than 10 gallons of hazardous waste in your lab. | [4] |
| Container Rinsing (Highly Toxic Chemicals) | For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. | [4] |
| Record Retention for Destruction | Destruction records for investigational drugs should be kept for a minimum of three years. | [5] |
| Stock Solution Storage (-80°C) | When stored at -80°C, use the stock solution within 6 months. | [1] |
| Stock Solution Storage (-20°C) | When stored at -20°C, use the stock solution within 1 month. | [1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be handled systematically to ensure safety and compliance with regulations. The following protocol outlines the necessary steps for its proper disposal as a hazardous chemical waste.
1. Waste Identification and Segregation:
-
Treat all unused or expired this compound as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams such as regular trash, biological waste, or radioactive waste.[2][4]
-
Segregate this compound waste from incompatible chemicals to prevent hazardous reactions.
2. Containerization:
-
Use a sturdy, leak-proof, and chemically compatible container for collecting this compound waste.[2][4]
-
The container must be sealable and kept closed except when adding waste.[4]
-
If the original container is used, ensure it is in good condition with a legible label.
3. Labeling:
-
Properly label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[2][4]
-
The label must include the full chemical name ("this compound"), the concentration, and the accumulation start date.[2] Avoid using abbreviations or chemical formulas.[2]
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from ignition sources and high-traffic areas.
-
Use secondary containment for all liquid hazardous waste to prevent spills.[4]
5. Disposal Request and Pickup:
-
Once the container is full or the accumulation time limit is reached, contact your institution's EHS department to schedule a waste pickup.[4][6]
-
Do not attempt to dispose of this compound down the sink or through any other unauthorized means.[2][4] Evaporation is not an acceptable method of disposal.[2][4]
Disposal of Empty Containers:
-
Thoroughly empty the this compound container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[4]
-
After appropriate rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final pickup by EHS.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Essential Safety and Logistical Information for Handling MDI-2268
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides procedural guidance for the personal protective equipment (PPE), handling, and disposal of MDI-2268, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Standard disposable gloves may not offer sufficient protection.[2] |
| Eye Protection | Safety goggles or face shield | Essential to protect against splashes. If not using a full-face respirator, safety goggles are required.[2][3] |
| Respiratory Protection | Full-face or half-face respirator | Use a respirator with filters suitable for organic vapors and particulates (e.g., A2P3 rating). In some situations, powered air respirators or air-fed hoods may be necessary.[2] |
| Body Protection | Disposable suits or coveralls | To prevent skin contact, disposable suits made of microporous film are recommended.[3][4] |
Experimental Workflow and Handling Protocols
Proper handling procedures are critical to prevent contamination and accidental exposure. The following workflow outlines the key steps for working with this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


